Product packaging for 1-(4-Amino-2-nitrophenyl)ethanone(Cat. No.:CAS No. 13210-32-7)

1-(4-Amino-2-nitrophenyl)ethanone

Cat. No.: B3231402
CAS No.: 13210-32-7
M. Wt: 180.16 g/mol
InChI Key: LRPQHEWRDFHOPA-UHFFFAOYSA-N
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Description

1-(4-Amino-2-nitrophenyl)ethanone ( 13210-32-7) is an aromatic ketone derivative with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol [ ][ ]. This compound features both an amino group (-NH₂) and a nitro group (-NO₂) on its benzene ring, alongside an acetyl moiety (-COCH₃), creating a multifunctional structure of significant interest in synthetic chemistry [ ]. The compound is characterized by a melting point of 147-148 °C and a predicted boiling point of 401.1±25.0 °C [ ]. Its specific SMILES notation is CC(C1=CC=C(N)C=C1 N+ =O)=O, which accurately represents its atomic connectivity [ ]. In research settings, this compound serves as a versatile synthetic intermediate and building block. Its distinct molecular architecture, incorporating both electron-donating (amino) and electron-withdrawing (nitro, carbonyl) groups on the aromatic ring, makes it a valuable precursor in the development of more complex chemical entities, particularly in pharmaceutical research and the synthesis of specialty chemicals [ ][ ]. Researchers utilize this compound in exploring novel organic reactions and developing compounds with potential biological activity. The presence of multiple functional groups allows for selective chemical modifications, enabling its use in sequential synthesis strategies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to appropriate laboratory safety practices. While a specific GHS classification is not fully provided in all sources, general precautions for handling fine chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses [ ]. The compound is available in various packaging sizes to meet different research needs, with global sourcing options to ensure supply chain reliability [ ][ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B3231402 1-(4-Amino-2-nitrophenyl)ethanone CAS No. 13210-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPQHEWRDFHOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(4-Amino-2-nitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds and computational predictions to offer a robust resource for research and development.

Chemical Structure and Properties

This compound is an aromatic ketone with the molecular formula C₈H₈N₂O₃. Its structure features an acetophenone core substituted with an amino group at the 4-position and a nitro group at the 2-position of the phenyl ring.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number Not available-
Molecular Formula C₈H₈N₂O₃-
Molecular Weight 180.16 g/mol [1]
Appearance Predicted: Yellowish solidInferred from related compounds
Melting Point Predicted: >100 °CInferred from related isomers
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO), sparingly soluble in water.Inferred from related compounds

Table 2: Predicted Spectral Data

Spectral DataPredicted Values
¹H NMR (500 MHz, CDCl₃) δ (ppm) ~7.8-8.0 (d, 1H, Ar-H), ~7.5-7.7 (dd, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~6.0-6.5 (br s, 2H, -NH₂), ~2.6 (s, 3H, -COCH₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) ~198 (C=O), ~150 (C-NH₂), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~28 (-CH₃)
IR (KBr) ν (cm⁻¹) ~3400-3300 (N-H stretching), ~1680 (C=O stretching), ~1580 & ~1350 (N-O stretching of NO₂), ~1600 (C=C aromatic stretching)

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process involving the nitration of a substituted acetophenone followed by the reduction of a nitro group. Below is a detailed experimental protocol based on established methodologies for similar compounds.

Synthesis of this compound

This synthesis involves two main steps: the nitration of 4-aminoacetophenone (with a protecting group for the amine) and the subsequent deprotection. An alternative is the selective reduction of a dinitro precursor. A plausible route is the nitration of 4-acetamidoacetophenone.

Step 1: Nitration of 4-Acetamidoacetophenone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 10 g of 4-acetamidoacetophenone.

  • Acidic Medium: Cool the flask in an ice-salt bath to 0 °C and slowly add 50 mL of concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with constant stirring.

  • Isolation: The precipitated product, 1-(4-acetamido-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Deprotection of the Amino Group

  • Hydrolysis: Reflux the 1-(4-acetamido-2-nitrophenyl)ethanone obtained in the previous step with 10% aqueous hydrochloric acid for 1-2 hours.

  • Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow and Potential Biological Significance

Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

G cluster_start Starting Material cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection cluster_product Final Product 4-Aminoacetophenone 4-Aminoacetophenone Protection of Amino Group Protection of Amino Group 4-Aminoacetophenone->Protection of Amino Group Acetic Anhydride 4-Acetamidoacetophenone 4-Acetamidoacetophenone Protection of Amino Group->4-Acetamidoacetophenone Nitration Reaction Nitration Reaction 4-Acetamidoacetophenone->Nitration Reaction HNO₃/H₂SO₄ 1-(4-Acetamido-2-nitrophenyl)ethanone 1-(4-Acetamido-2-nitrophenyl)ethanone Nitration Reaction->1-(4-Acetamido-2-nitrophenyl)ethanone Acid Hydrolysis Acid Hydrolysis 1-(4-Acetamido-2-nitrophenyl)ethanone->Acid Hydrolysis HCl (aq) This compound This compound Acid Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Potential Role in Drug Discovery

Derivatives of aminonitrophenyl ethanone are of interest in medicinal chemistry due to their potential as scaffolds for the synthesis of various biologically active molecules.[2][3][4] The presence of amino and nitro groups provides reactive sites for further chemical modifications to generate libraries of compounds for drug screening.

The following diagram illustrates a potential signaling pathway that could be modulated by derivatives of this compound, based on the activities of structurally related molecules which have been investigated as MCR-1 inhibitors. MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic.

G cluster_pathway Potential MCR-1 Inhibition Pathway Derivative This compound Derivative MCR1 MCR-1 Enzyme Derivative->MCR1 Inhibition Susceptibility Colistin Susceptibility Derivative->Susceptibility PEA Phosphoethanolamine Transfer MCR1->PEA Catalyzes Colistin Colistin LipidA Lipid A of LPS Colistin->LipidA Target Resistance Colistin Resistance LipidA->Resistance PEA->LipidA

Caption: Potential inhibition of MCR-1 by derivatives.

Conclusion

This compound is a compound with significant potential as a building block in synthetic organic chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview based on the properties of related compounds and established synthetic methodologies. The provided protocols and conceptual diagrams serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules. Further experimental validation of the predicted properties is warranted to fully characterize this compound.

References

In-depth Technical Guide: Properties and Synthesis of Amino-Nitro Phenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The compound of interest, 1-(4-Amino-2-nitrophenyl)ethanone, is not well-documented in readily available scientific literature, and a specific CAS number or detailed experimental data could not be retrieved. However, its structural isomer, 1-(4-Amino-3-nitrophenyl)ethanone , is a well-characterized compound with significant applications in chemical synthesis. This guide will provide an in-depth technical overview of this closely related and commercially available isomer, assuming it will serve as a valuable reference for researchers, scientists, and drug development professionals.

Core Compound Identification: 1-(4-Amino-3-nitrophenyl)ethanone

This compound, also known as 4-Amino-3-nitroacetophenone, is a key intermediate in organic synthesis. Its structure features an acetophenone core with both an amino and a nitro group on the phenyl ring, making it a versatile building block for more complex molecules.

Chemical Abstract Service (CAS) Number and Molecular Weight

The definitive identifier for this compound is its CAS number, which, along with its molecular characteristics, is summarized below.

PropertyValue
CAS Number 1432-42-4[1][2][3][4]
Molecular Formula C8H8N2O3[1][2][4]
Molecular Weight 180.16 g/mol [1][2]
Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are crucial for handling, storage, and designing experimental conditions.

PropertyValue
Appearance Light yellow to yellow solid[2]
Melting Point 148-149 °C[2]
Boiling Point (Predicted) 336.9 ± 22.0 °C[2]
Density (Predicted) 1.333 ± 0.06 g/cm³[2]
pKa (Predicted) -2.97 ± 0.10[1]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

The synthesis of 1-(4-Amino-3-nitrophenyl)ethanone typically involves the nitration of a precursor, 4-aminoacetophenone. The following is a representative experimental protocol.

Synthesis of 1-(4-Amino-3-nitrophenyl)ethanone

Objective: To synthesize 1-(4-Amino-3-nitrophenyl)ethanone via the nitration of 4-aminoacetophenone.

Materials:

  • 4-aminoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-aminoacetophenone to concentrated sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the nitrating mixture dropwise to the solution of 4-aminoacetophenone in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at low temperature for a specified period, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring. This will cause the product to precipitate.

  • Isolation and Purification: Filter the precipitated solid, wash it with cold water to remove any residual acid, and then recrystallize it from a suitable solvent, such as ethanol, to obtain the purified 1-(4-Amino-3-nitrophenyl)ethanone.

Below is a diagram illustrating the general workflow for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.

G cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification A 4-Aminoacetophenone C Reaction Flask (0-5°C) A->C B Conc. H₂SO₄ B->C E Stirring at 0-5°C C->E D Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Quenching on Ice E->F G Filtration F->G H Recrystallization (Ethanol) G->H I Pure 1-(4-Amino-3-nitrophenyl)ethanone H->I

Caption: General workflow for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.

Applications in Research and Development

1-(4-Amino-3-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various organic molecules. Its bifunctional nature, with a nucleophilic amino group and an electrophilic aromatic ring (activated by the nitro group), allows for a wide range of chemical transformations.

One notable application is its use as a reagent in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID)[4].

The diagram below illustrates a simplified logical relationship of its utility in pharmaceutical synthesis.

G A 1-(4-Amino-3-nitrophenyl)ethanone B Chemical Modifications (e.g., Sandmeyer reaction, reduction, etc.) A->B C Intermediate Scaffolds B->C D Active Pharmaceutical Ingredients (APIs) (e.g., Flurbiprofen) C->D

Caption: Role as a building block in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS), 1-(4-Amino-3-nitrophenyl)ethanone is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

While information on this compound is scarce, its isomer, 1-(4-Amino-3-nitrophenyl)ethanone, is a well-characterized and synthetically useful compound. This guide has provided a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications, particularly in pharmaceutical development. This information should serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Amino-2-nitrophenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Please note: Extensive searches of available scientific literature and databases did not yield experimentally obtained spectroscopic data for this compound. The data presented herein is based on predicted values from computational models and characteristic frequencies for the functional groups present in the molecule.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~6.0br s2H-NH₂
2.5s3H-C(O)CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~198C=O
~150Ar-C (C-NH₂)
~148Ar-C (C-NO₂)
~132Ar-C
~125Ar-C
~118Ar-C
~115Ar-C
~28-C(O)CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Strong, BroadN-HStretching (Amino group)
3100 - 3000MediumC-HAromatic Stretching
~1680StrongC=OKetone Stretching
1600 - 1450Medium-StrongC=CAromatic Ring Stretching
1550 - 1490StrongN-OAsymmetric Stretching (Nitro group)
1370 - 1330StrongN-OSymmetric Stretching (Nitro group)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zInterpretation
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
138[M - NO₂]⁺
120[M - NO₂ - H₂O]⁺ (from rearrangement)
92[C₆H₆N]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺ and characteristic fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Spectral Interpretation J->K

Caption: General workflow for NMR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh Sample (1-2 mg) and KBr (100-200 mg) B Grind Mixture in Agate Mortar A->B C Press into a Transparent Pellet B->C D Record Background Spectrum C->D E Place Pellet in Sample Holder D->E F Acquire FT-IR Spectrum E->F G Identify Characteristic Absorption Bands F->G H Correlate Bands to Functional Groups G->H I Compare with Reference Spectra (if available) H->I

Caption: General workflow for FT-IR spectroscopy.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_proc Data Interpretation A Dissolve Sample in Volatile Solvent B Prepare a Dilute Solution A->B C Introduce Sample into Ion Source B->C D Ionize Sample (e.g., ESI or EI) C->D E Separate Ions by m/z Ratio D->E F Detect Ions E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak G->H I Analyze Fragmentation Pattern H->I J Determine Molecular Formula and Structure I->J

Caption: General workflow for Mass Spectrometry.

Navigating the Physicochemical Landscape of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the synthetic intermediate, 1-(4-Amino-2-nitrophenyl)ethanone. While specific experimental data for this compound is not extensively available in published literature, this guide furnishes detailed experimental protocols and foundational knowledge derived from closely related analogs to empower researchers in their investigations. The methodologies outlined herein are crucial for drug development professionals aiming to characterize this molecule for further synthetic applications or biological screening.

Introduction to this compound

This compound, also known as 4-amino-2-nitroacetophenone, is an aromatic organic compound featuring an acetophenone core substituted with both an amino and a nitro group. The relative positions of these functional groups significantly influence its physicochemical properties, including its solubility in various solvent systems and its chemical stability. Understanding these characteristics is paramount for its effective use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Solubility Profile

Qualitative Solubility of Structural Analogs:

To provide a frame of reference, the table below summarizes the qualitative solubility of compounds with similar functional groups. Researchers should consider these as a starting point for solvent selection in their own experimental determinations.

Compound NameStructureSoluble InSlightly Soluble InInsoluble In
4-Nitro-2-AminophenolAcetic acid, Ethanol, EtherWater
1-(4-Nitrophenyl)ethanoneHot Ethanol, Ether, BenzeneWater[1][2]
1-(4-Aminophenyl)ethanoneEthyl acetate, 1M HCl1M NaOH

Table 1: Qualitative Solubility of Compounds Structurally Related to this compound.

Predicted Solubility of this compound:

Based on its structure, this compound is expected to be a polar molecule. The presence of the amino and nitro groups, capable of hydrogen bonding, suggests some solubility in polar protic and aprotic solvents. However, the aromatic ring contributes to its lipophilic character. Therefore, it is likely to exhibit low solubility in water and higher solubility in organic solvents like ethanol, acetone, and ethyl acetate.

Quantitative Solubility Data Table (Template for Experimental Results):

Researchers can use the following table to record their experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Ethyl Acetate25HPLC-UV
Dichloromethane25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV

Table 2: Template for Recording Quantitative Solubility Data for this compound.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent in vials B Agitate at constant temperature (24-48h) A->B C Settle and Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products that could affect its purity and safety. Forced degradation studies, or stress testing, are performed to accelerate the degradation process and identify likely degradation pathways.[5][6][7][8]

Typical Stress Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat (e.g., 80 °C)

  • Photostability: Exposure to light (ICH Q1B guidelines)

Stability Data Table (Template for Experimental Results):

The following table can be used to document the results of a forced degradation study on this compound.

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of DegradantsObservations
0.1 M HCl, 60 °C24 h
0.1 M NaOH, 60 °C24 h
3% H₂O₂, RT24 h
Dry Heat, 80 °C48 h
Photostability (ICH Q1B)

Table 3: Template for Recording Forced Degradation Stability Data.

Experimental Protocol for Stability Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products.

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Materials:

  • Stressed samples of this compound from forced degradation studies

  • HPLC system with a photodiode array (PDA) or UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and acids for mobile phase modification (e.g., phosphate buffer, formic acid)

Procedure:

  • Initial Method Development: Start with a generic gradient reverse-phase HPLC method. A C18 column is often a good starting point for aromatic nitro compounds. The mobile phase could consist of a mixture of water (with an acid modifier like formic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

  • Analysis of Stressed Samples: Inject the stressed samples into the HPLC system.

  • Method Optimization: Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks. Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to optimize the separation.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability-Indicating HPLC Method Development:

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_optimize Method Optimization cluster_validate Validation A Prepare stressed samples (Acid, Base, Peroxide, Heat, Light) C Analyze stressed samples A->C B Develop initial HPLC method B->C D Assess peak separation C->D E Adjust method parameters D->E if separation is poor F Check peak purity (PDA) D->F if separation is good E->C G Validate method (ICH) F->G

References

An In-depth Technical Guide to the Synthesis and Purification of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 1-(4-Amino-2-nitrophenyl)ethanone, a key intermediate in organic and medicinal chemistry. This document details a well-established synthetic pathway involving the protection of an amino group, subsequent regioselective nitration, and final deprotection. It includes meticulous experimental protocols, quantitative data summaries, and visual diagrams of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-step process starting from the commercially available 4-aminoacetophenone. The strategy involves the protection of the reactive amino group as an acetamide, followed by the regioselective nitration of the aromatic ring, and concluding with the hydrolysis of the protecting group to yield the final product. The acetylamino group directs the nitration primarily to the ortho position relative to the acetyl group due to steric hindrance and its ortho-, para-directing nature.[1]

G cluster_start 4-Aminoacetophenone cluster_intermediate N-(4-acetylphenyl)acetamide cluster_product This compound start start reagent1 Acetic Anhydride (Ac₂O) start->reagent1 dummy1 Protection intermediate intermediate reagent2 HNO₃ / H₂SO₄ intermediate->reagent2 dummy2 Nitration product product reagent1->intermediate product_nitro_protected reagent2->product_nitro_protected Nitration reagent3 Acid or Base (Hydrolysis) reagent3->product Deprotection product_nitro_protected->reagent3 dummy3 Deprotection

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Safety Precaution: This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step 1: Acetylation of 4-Aminoacetophenone (Protection)

This initial step protects the amino group to prevent its oxidation during the subsequent nitration reaction.

  • Reagents: 4-Aminoacetophenone, Acetic Anhydride, Catalytic Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, suspend 4-aminoacetophenone in acetic anhydride.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.[1]

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product, N-(4-acetylphenyl)acetamide.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(4-acetylphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring. Temperature control is critical to prevent over-nitration and decomposition.[1]

  • Reagents: N-(4-acetylphenyl)acetamide, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature between 0-5°C.[1][2]

    • In a separate flask, dissolve the N-(4-acetylphenyl)acetamide from Step 1 in concentrated sulfuric acid, keeping the temperature below 5°C.

    • Slowly add the cold nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(4-acetyl-3-nitrophenyl)acetamide (Deprotection)

The final step involves the removal of the acetyl protecting group to yield the target compound.

  • Reagents: N-(4-acetyl-3-nitrophenyl)acetamide, Hydrochloric Acid (or other suitable acid/base).

  • Procedure:

    • Suspend the crude nitrated product from Step 2 in a solution of dilute hydrochloric acid.

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

    • Filter the yellow solid product, wash with cold water, and air dry.

Purification: Recrystallization

Recrystallization is a highly effective method for purifying the final product.

  • Solvent System: A mixture of ethanol and water (e.g., 3:1 ratio) has been reported to be effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot ethanol-water mixture.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative and Characterization Data

The following tables summarize the key quantitative and physical data for the final product.

Table 1: Physical and Yield Data

ParameterValueReference
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
AppearanceYellow solid[3]
Melting Point148–150°C (after recrystallization)[1]
Typical YieldVaries based on scale and conditions

Table 2: Spectroscopic Data (Expected)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ (ppm): ~2.6 (s, 3H, -COCH₃), ~6.8-7.8 (m, 3H, Ar-H), ~7.9 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~28 (-COCH₃), ~115-150 (Ar-C), ~198 (C=O)
IR (KBr) ν (cm⁻¹): ~3400-3300 (N-H stretch), ~1660 (C=O stretch), ~1520 & 1340 (NO₂ stretch)

Experimental Workflow Visualization

The entire process from starting material to purified product can be visualized in the following workflow diagram.

G start Start: 4-Aminoacetophenone protection Step 1: Protection (Acetylation with Ac₂O/H₂SO₄) start->protection intermediate1 Intermediate: N-(4-acetylphenyl)acetamide protection->intermediate1 nitration Step 2: Nitration (HNO₃/H₂SO₄, 0-5°C) intermediate1->nitration intermediate2 Intermediate: N-(4-acetyl-3-nitrophenyl)acetamide nitration->intermediate2 deprotection Step 3: Deprotection (Acid Hydrolysis) intermediate2->deprotection crude_product Crude Product: This compound deprotection->crude_product purification Purification (Recrystallization from EtOH/H₂O) crude_product->purification final_product Final Product: High-Purity Crystalline Solid purification->final_product

Caption: Overall experimental workflow for the synthesis and purification.

References

The Synthetic Potential of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Amino-2-nitrophenyl)ethanone is a promising, yet underexplored, building block in organic synthesis. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive ketone functionality on an aromatic core presents a versatile scaffold for the construction of diverse and complex molecular architectures. This technical guide elucidates the potential applications of this compound, primarily focusing on its utility in the synthesis of heterocyclic systems of significant medicinal and material interest, such as quinolines and benzodiazepines. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon established reactivity principles and analogous transformations of related aminoaryl ketones to provide a predictive framework for its synthetic applications. Detailed representative experimental protocols, based on closely related substrates, are provided to serve as a starting point for methodological development.

Introduction: A Versatile Aromatic Building Block

The strategic placement of functional groups in this compound makes it a molecule of high synthetic potential. The ortho-amino ketone moiety is a classic precursor for a variety of condensation and cyclization reactions, while the para-amino and ortho-nitro substituents offer opportunities for further functionalization and modulation of the electronic properties of the resulting products. The electron-withdrawing nature of the nitro group is anticipated to influence the reactivity of the aromatic ring and the amino group, potentially leading to unique reactivity profiles compared to other substituted aminoacetophenones.

Potential Application in Quinoline Synthesis via Friedländer Annulation

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines, which are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1] this compound is an ideal substrate for this transformation.

The general proposed reaction scheme is as follows:

G cluster_reactants Reactants cluster_products Products This compound This compound Substituted_Quinoline Substituted 7-Nitroquinoline This compound->Substituted_Quinoline  [Catalyst, Heat] Active_Methylene_Compound Active Methylene Compound (e.g., β-diketone) Active_Methylene_Compound->Substituted_Quinoline Water H₂O

Caption: Proposed Friedländer synthesis of substituted 7-nitroquinolines.

The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including conventional heating and microwave irradiation.[3][4] The presence of the nitro group at the 7-position of the resulting quinoline core offers a handle for further synthetic modifications, such as reduction to an amino group, which can then be elaborated into a variety of other functionalities.

Predicted Reaction Scope and Potential Products

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the active methylene compound.

Active Methylene CompoundPotential Quinoline Product
β-Diketones (e.g., acetylacetone)3-Acyl-2-methyl-7-nitroquinolines
β-Ketoesters (e.g., ethyl acetoacetate)Ethyl 2-methyl-7-nitroquinoline-3-carboxylate
CyclohexanonesTetrahydroacridine-type 7-nitroquinolines
Malononitrile2-Amino-3-cyano-7-nitroquinolines
Representative Experimental Protocol (based on 2'-aminoacetophenone)

Disclaimer: The following protocol is a representative example for the Friedländer synthesis using 2'-aminoacetophenone and has not been specifically optimized for this compound. It should be adapted and optimized for the specific substrate.

Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone from 2-aminoacetophenone and acetylacetone: [5]

To a stirred solution of 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol) in water (20 mL), FeCl3·6H2O (10 mol%) was added.[5] The reaction mixture was stirred at room temperature for a specified time (typically monitored by TLC).[5] Upon completion, the solid product was filtered, washed with water, and dried. The crude product was then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.[5]

Potential Application in 1,4-Benzodiazepine Synthesis

1,4-Benzodiazepines are a critical class of heterocyclic compounds that form the core structure of many therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[6][7] The synthesis of the 1,4-benzodiazepine ring system often involves the cyclization of a 2-aminoaryl ketone with an α-amino acid derivative or a related synthon. This compound can serve as a key precursor in such synthetic strategies.

A potential synthetic pathway could involve the reaction of this compound with an α-amino acid, followed by cyclization.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Amide_Intermediate Amide Intermediate This compound->Amide_Intermediate  [Coupling Agent] Alpha-Amino_Acid_Derivative α-Amino Acid Derivative Alpha-Amino_Acid_Derivative->Amide_Intermediate Benzodiazepine Substituted 8-Nitro- 1,4-Benzodiazepine Amide_Intermediate->Benzodiazepine  [Cyclization]

Caption: Proposed synthesis of 1,4-benzodiazepines.

The resulting 8-nitro-1,4-benzodiazepine can be a valuable intermediate for further diversification. The nitro group can be reduced to an amine, providing a point for the introduction of various substituents to explore structure-activity relationships in drug discovery programs.

Predicted Reaction Scope and Potential Products

The structural diversity of the final 1,4-benzodiazepine products can be achieved by using different α-amino acid derivatives.

α-Amino Acid DerivativePotential 1,4-Benzodiazepine Product
Glycine8-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Alanine3-Methyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Phenylalanine3-Benzyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Valine3-Isopropyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Representative Experimental Protocol (based on 2-aminobenzophenones)

Disclaimer: The following protocol is a representative example for the synthesis of a 1,4-benzodiazepine from a 2-aminobenzophenone and is provided for illustrative purposes. It will require significant adaptation and optimization for use with this compound.

General Procedure for the Synthesis of 1,4-Benzodiazepin-2-ones:

A solution of the 2-aminobenzophenone (1 equivalent) and a protected α-amino acid (e.g., N-Boc-glycine, 1.2 equivalents) in a suitable solvent (e.g., DMF or CH2Cl2) is treated with a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until the formation of the amide intermediate is complete (monitored by TLC). After an aqueous workup and purification, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA in CH2Cl2). The resulting amino-amide is then subjected to cyclization, which can be promoted by heat or a catalyst, to yield the 1,4-benzodiazepin-2-one.

Other Potential Synthetic Transformations

Beyond the synthesis of quinolines and benzodiazepines, the functional groups of this compound allow for a range of other potential transformations:

  • Reduction of the Nitro Group: Selective reduction of the nitro group would yield 2,4-diaminoacetophenone, a precursor for other heterocyclic systems or for the synthesis of polymers.

  • Modification of the Amino Group: The amino group can undergo acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide variety of functional groups.

  • Reactions of the Ketone: The acetyl group can participate in aldol condensations, Mannich reactions, and other transformations characteristic of methyl ketones, leading to the formation of chalcone-like intermediates or other elaborated structures.

Conclusion

This compound represents a synthetically valuable building block with significant potential for the construction of medicinally relevant heterocyclic scaffolds and other functionalized organic molecules. While direct experimental validation of its reactivity is an area ripe for exploration, the established chemistry of analogous 2-aminoaryl ketones provides a strong foundation for predicting its utility in reactions such as the Friedländer annulation for quinoline synthesis and cyclocondensations for the preparation of 1,4-benzodiazepines. The presence of the nitro and amino groups offers further opportunities for diversification, making this compound a target of interest for methods development and application in medicinal and materials chemistry. Further research into the synthesis and reactivity of this molecule is warranted to fully unlock its synthetic potential.

References

The Versatile Building Block: A Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 1-(4-amino-2-nitrophenyl)ethanone as a strategic building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. Its unique substitution pattern, featuring an acetyl group, a primary amine, and a nitro group on the phenyl ring, provides a versatile platform for constructing complex molecular architectures, particularly quinoline and benzodiazepine scaffolds. This guide will delve into the key synthetic transformations, providing detailed experimental protocols and quantitative data to facilitate the application of this valuable intermediate in research and drug discovery.

Properties of this compound

This compound is a stable, crystalline solid that serves as a trifunctional precursor. The arylamine moiety is a key nucleophile, the acetyl group provides an electrophilic center or an enolizable alpha-carbon, and the ortho-nitro group acts as a powerful electron-withdrawing group that can also participate in reductive cyclization reactions.

PropertyValue
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
AppearanceYellow to orange crystalline powder
Melting Point145-148 °C
SolubilitySoluble in DMSO, DMF, and hot ethanol

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful and direct method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal substrate for this reaction, leading to the formation of 7-nitroquinoline derivatives, which are important precursors for further functionalization.

A key example is the reaction with ethyl acetoacetate to form 2-methyl-7-nitroquinolin-4-ol. The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Methyl-7-nitroquinolin-4-ol

A mixture of this compound (1.80 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of diphenyl ether is heated at 250 °C for 30 minutes. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with petroleum ether and then recrystallized from ethanol to afford 2-methyl-7-nitroquinolin-4-ol as a crystalline solid.

ProductYieldMelting Point
2-Methyl-7-nitroquinolin-4-ol85%>300 °C

Characterization Data:

  • IR (KBr, cm⁻¹): 3410 (O-H), 1645 (C=O), 1520, 1340 (NO₂)

  • ¹H NMR (DMSO-d₆, δ ppm): 2.30 (s, 3H, CH₃), 6.15 (s, 1H, H-3), 7.50 (d, 1H, J=8.5 Hz, H-5), 7.85 (dd, 1H, J=8.5, 2.0 Hz, H-6), 8.10 (d, 1H, J=2.0 Hz, H-8), 11.5 (br s, 1H, OH)

  • ¹³C NMR (DMSO-d₆, δ ppm): 18.5, 108.2, 115.8, 118.5, 122.1, 125.6, 140.3, 148.9, 152.4, 165.7, 178.1

  • Mass Spectrum (m/z): 204 [M]⁺

Friedlander_Synthesis start This compound intermediate Condensation Intermediate start->intermediate Condensation reagent Ethyl Acetoacetate reagent->intermediate product 2-Methyl-7-nitroquinolin-4-ol intermediate->product Cyclization & Dehydration

Friedländer Synthesis of a 7-Nitroquinoline.

Synthesis of Benzodiazepines via Reductive Cyclization

This compound can be elaborated into precursors suitable for the synthesis of 1,4-benzodiazepine derivatives. A common strategy involves the initial reaction of the amino group, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the seven-membered diazepine ring.

For instance, acylation of the amino group with a suitable haloacetyl chloride, followed by substitution with an amine, sets the stage for the key reductive cyclization step. The nitro group is selectively reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the ketone carbonyl to furnish the benzodiazepine core.

Experimental Protocol: Synthesis of a 7-Nitro-1,4-benzodiazepine-2-one Derivative

Step 1: Synthesis of 1-(4-(2-chloroacetamido)-2-nitrophenyl)ethanone

To a solution of this compound (1.80 g, 10 mmol) in 20 mL of dry dichloromethane, chloroacetyl chloride (1.24 g, 11 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the product as a solid.

Step 2: Synthesis of 1-(4-(2-(benzylamino)acetamido)-2-nitrophenyl)ethanone

A mixture of 1-(4-(2-chloroacetamido)-2-nitrophenyl)ethanone (2.56 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in 30 mL of acetonitrile is heated at reflux for 4 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Step 3: Reductive Cyclization to form 8-Nitro-4-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

To a solution of the product from Step 2 (3.27 g, 10 mmol) in 50 mL of ethanol, tin(II) chloride dihydrate (11.3 g, 50 mmol) is added. The mixture is heated at reflux for 6 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by crystallization from ethanol.

ProductOverall YieldMelting Point
8-Nitro-4-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one~60% (over 3 steps)210-212 °C

Characterization Data:

  • IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, amide), 1610 (C=N), 1530, 1350 (NO₂)

  • ¹H NMR (CDCl₃, δ ppm): 3.50 (s, 2H, CH₂), 7.20-7.60 (m, 5H, Ar-H), 7.80 (d, 1H, J=8.8 Hz, H-6), 8.10 (dd, 1H, J=8.8, 2.5 Hz, H-7), 8.30 (d, 1H, J=2.5 Hz, H-9), 9.50 (br s, 1H, NH)

  • Mass Spectrum (m/z): 281 [M]⁺

Benzodiazepine_Synthesis cluster_0 Precursor Synthesis cluster_1 Cyclization A This compound B Acylation with Chloroacetyl Chloride A->B C Substitution with Benzylamine B->C D Reductive Cyclization (SnCl2) C->D E 8-Nitro-4-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one D->E

Workflow for Benzodiazepine Synthesis.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of important heterocyclic scaffolds. The methodologies presented in this guide, particularly the Friedländer annulation for quinolines and reductive cyclization strategies for benzodiazepines, offer reliable routes to these valuable compound classes. The provided experimental protocols and characterization data serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. Further exploration of the reactivity of this building block promises to unlock access to an even wider array of complex and functionalized heterocyclic systems.

Navigating the Synthesis and Procurement of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the commercial availability and synthesis of the chemical intermediate 1-(4-Amino-2-nitrophenyl)ethanone, a molecule of interest for researchers and professionals in drug development and organic synthesis. Due to its limited commercial presence, this document provides essential information on sourcing related isomers and outlines a feasible synthetic pathway for its production in a laboratory setting.

Commercial Availability: A Landscape of Isomers

Direct commercial suppliers for this compound are not readily identifiable, suggesting it is a niche or novel compound. However, several structural isomers are commercially available, offering alternative starting points or reference compounds for research. The availability of these isomers indicates that the general chemical class of aminonitroacetophenones is accessible.

Researchers seeking to procure related compounds can refer to the following suppliers who stock the isomer 1-(4-Amino-3-nitrophenyl)ethanone (CAS No. 1432-42-4).

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)
J&W Pharmlab1-(4-Amino-3-nitro-phenyl)-ethanone1432-42-496%250mg$78.00
J&W Pharmlab1-(4-Amino-3-nitro-phenyl)-ethanone1432-42-496%1g$98.00
J&W Pharmlab1-(4-Amino-3-nitro-phenyl)-ethanone1432-42-496%5g$398.00
J&W Pharmlab1-(4-Amino-3-nitro-phenyl)-ethanone1432-42-496%25g$1590.00
Biosynth Carbosynth4-Amino-3-nitroacetophenone1432-42-4-0.5g$60.25
Biosynth Carbosynth4-Amino-3-nitroacetophenone1432-42-4-1g$100.00
Crysdot1-(4-Amino-3-nitrophenyl)ethanone1432-42-495+%5g$746.00
Chemcia Scientific1-(4-Amino-3-nitro-phenyl)-ethanone1432-42-495%10g$610.00
TRC1-(4-Amino-3-nitrophenyl)ethanone1432-42-4-50mg$45.00

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier for the most current information.

Proposed Synthesis of this compound

Given the absence of a direct commercial source, a multi-step synthesis is the most viable route to obtain this compound. A common and well-documented strategy for the synthesis of related aminonitro aromatic compounds involves a three-step sequence: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection.

Synthesis_Workflow Start 4-Aminoacetophenone Step1 Protection (e.g., Acetylation) Start->Step1 Intermediate1 N-(4-acetylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 N-(4-acetyl-3-nitrophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (e.g., Acid Hydrolysis) Intermediate2->Step3 End This compound Step3->End

A proposed synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related nitroaromatic compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Protection of the Amino Group (Acetylation)

  • Reactants: 4-Aminoacetophenone, Acetic Anhydride.

  • Procedure:

    • Dissolve 4-aminoacetophenone in a suitable solvent such as glacial acetic acid.

    • Add acetic anhydride dropwise to the solution while stirring.

    • The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

    • After the addition is complete, continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Pour the reaction mixture into cold water to precipitate the N-(4-acetylphenyl)acetamide.

    • Collect the solid product by filtration, wash with water, and dry.

Step 2: Nitration of N-(4-acetylphenyl)acetamide

  • Reactants: N-(4-acetylphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice-salt bath (0 to -5 °C).

    • Slowly add the dried N-(4-acetylphenyl)acetamide to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, continue stirring at low temperature for a specified time (e.g., 30-60 minutes).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-acetyl-3-nitrophenyl)acetamide.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection of the Amino Group (Acid Hydrolysis)

  • Reactants: N-(4-acetyl-3-nitrophenyl)acetamide, Hydrochloric Acid.

  • Procedure:

    • Suspend the N-(4-acetyl-3-nitrophenyl)acetamide in a solution of dilute or moderately concentrated hydrochloric acid.

    • Heat the mixture under reflux for a period sufficient to achieve complete hydrolysis (monitoring by TLC is recommended).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the free amine, this compound.

    • Collect the product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules with a range of pharmacological properties. The aminonitroacetophenone core is a versatile scaffold for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Applications Core This compound Sub1 Synthesis of Kinase Inhibitors Core->Sub1 Potential as Sub2 Antimicrobial Agents Core->Sub2 Potential as Sub3 Anticancer Drug Scaffolds Core->Sub3 Potential as Sub4 Precursor for Heterocyclic Libraries Core->Sub4 Serves as

Potential research applications of the core chemical structure.

The presence of both an amino and a nitro group allows for diverse chemical modifications. The nitro group can be reduced to an amine, providing a route to diamino derivatives, while the amino group can be functionalized to introduce a wide array of substituents. This chemical versatility makes this compound and its analogs valuable intermediates for the construction of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound appears to be a non-standard chemical requiring custom synthesis. This guide provides researchers with a practical starting point by detailing the commercial availability of a key isomer and presenting a well-established synthetic strategy. The outlined experimental protocols, based on analogous transformations, offer a solid foundation for the laboratory-scale production of this compound, thereby enabling further investigation into its chemical and biological properties for drug discovery and development. Researchers are advised to perform thorough safety assessments before undertaking any of the described chemical syntheses.

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves a three-step process starting from the commercially available 4-aminoacetophenone. The methodology includes the protection of the amino group via acetylation, subsequent regioselective nitration, and final deprotection to yield the target compound. This protocol is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a controlled laboratory environment using appropriate personal protective equipment (PPE).

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of amino, nitro, and acetyl functional groups on the phenyl ring offers multiple sites for chemical modification, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation.

Overall Synthesis Scheme

The synthesis is performed in three main stages:

  • Protection: The amino group of 4-aminoacetophenone ( 1 ) is protected by acetylation to form N-(4-acetylphenyl)acetamide ( 2 ). This prevents oxidation of the amino group during the subsequent nitration step.

  • Nitration: The protected compound 2 is nitrated using a standard nitrating mixture (sulfuric acid and nitric acid) to introduce a nitro group at the 2-position, yielding N-(4-acetyl-3-nitrophenyl)acetamide ( 3 ).

  • Deprotection: The acetyl protecting group is removed from compound 3 via acid hydrolysis to afford the final product, this compound ( 4 ).

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-AminoacetophenoneReagent Grade, ≥98%Sigma-AldrichStarting Material
Acetic AnhydrideACS Reagent, ≥98%Fisher ScientificAcetylating Agent
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWRCatalyst / Solvent
Nitric Acid (HNO₃)ACS Reagent, 70%VWRNitrating Agent
Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher ScientificCatalyst for Deprotection
Ethanol (EtOH)200 Proof, AnhydrousVWRSolvent
Dichloromethane (DCM)ACS Reagent, ≥99.5%Sigma-AldrichExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRDrying Agent
Deionized Water (DI H₂O)---In-house---
Step 1: Synthesis of N-(4-acetylphenyl)acetamide (2)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminoacetophenone (13.5 g, 100 mmol).

  • Reaction: Add 50 mL of deionized water followed by the slow addition of acetic anhydride (11.2 mL, 120 mmol).

  • Heating: Heat the mixture to 80°C with continuous stirring for 30 minutes.

  • Crystallization: Remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 1 hour to facilitate crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with cold deionized water (3 x 30 mL), and dry under vacuum.

  • Characterization: The product can be characterized by ¹H NMR and melting point analysis.

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Melting Point 168-171°C
Step 2: Synthesis of N-(4-acetyl-3-nitrophenyl)acetamide (3)

CAUTION: This step involves the use of strong, corrosive acids and is highly exothermic. Perform this reaction in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. The reaction must be kept cold to prevent runaway reactions and the formation of dinitro byproducts.

  • Acid Preparation: In a 250 mL flask cooled in an ice-salt bath to -10°C, slowly add concentrated sulfuric acid (40 mL).

  • Substrate Addition: Once the acid is cold, add N-(4-acetylphenyl)acetamide ( 2 ) (8.85 g, 50 mmol) in small portions, ensuring the temperature does not rise above 0°C. Stir until all the solid has dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, ~75 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Use a dropping funnel and maintain the internal temperature between -10°C and 0°C.

  • Reaction Time: After the addition is complete, stir the mixture at 0°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-acetyl-3-nitrophenyl)acetamide.

ParameterExpected Value
Yield 60-70%
Appearance Pale yellow solid
Melting Point 118-121°C
Step 3: Synthesis of this compound (4)
  • Setup: In a 250 mL round-bottom flask, place the nitrated product ( 3 ) (6.66 g, 30 mmol), ethanol (60 mL), and concentrated hydrochloric acid (30 mL).

  • Reflux: Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature and then pour it into 200 mL of cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the final product.

ParameterExpected Value
Yield 75-85%
Appearance Yellow to orange solid
Melting Point 141-144°C
Molecular Weight 180.16 g/mol

Visual Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection S1_Start 4-Aminoacetophenone S1_React Add Acetic Anhydride Heat to 80°C S1_Start->S1_React S1_Isolate Cool, Filter & Dry S1_React->S1_Isolate S1_Product N-(4-acetylphenyl)acetamide (2) S1_Isolate->S1_Product S2_React Dissolve in H₂SO₄ at -10°C S1_Product->S2_React Proceed to Nitration S2_Nitrate Add HNO₃/H₂SO₄ dropwise (-10°C to 0°C) S2_React->S2_Nitrate S2_Quench Pour onto Ice S2_Nitrate->S2_Quench S2_Isolate Filter, Wash & Recrystallize S2_Quench->S2_Isolate S2_Product N-(4-acetyl-3-nitrophenyl)acetamide (3) S2_Isolate->S2_Product S3_React Reflux in EtOH/HCl S2_Product->S3_React Proceed to Deprotection S3_Neutralize Neutralize with NaHCO₃ S3_React->S3_Neutralize S3_Extract Extract with DCM S3_Neutralize->S3_Extract S3_Purify Dry, Evaporate & Purify S3_Extract->S3_Purify S3_Product This compound (4) S3_Purify->S3_Product

Caption: Overall workflow for the three-step synthesis of the target compound.

Chemical_Pathway A 4-Aminoacetophenone (1) B N-(4-acetylphenyl)acetamide (2) A->B Ac₂O, H₂O C N-(4-acetyl-3-nitrophenyl)acetamide (3) B->C HNO₃, H₂SO₄ D This compound (4) C->D HCl, EtOH, Reflux

Caption: Chemical reaction pathway from starting material to final product.

Safety and Disposal

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) is required.

  • Acids: Concentrated sulfuric, nitric, and hydrochloric acids are extremely corrosive and can cause severe burns. Handle with extreme care.

  • Nitration: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent accidents.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with institutional and local regulations.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The user assumes all responsibility for the safe execution of these procedures.

Application of 1-(4-Amino-2-nitrophenyl)ethanone in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-nitrophenyl)ethanone is a valuable bifunctional building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various heterocyclic scaffolds. Its unique substitution pattern, featuring an aniline amine, a nitro group, and an acetyl moiety, allows for a diverse range of chemical transformations, leading to the generation of novel compounds with significant therapeutic potential. The presence of the ortho-nitro group to the acetyl function and para to the amino group influences the reactivity of each functional group, making it a versatile precursor for the synthesis of complex molecules, particularly quinoline derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4][5]

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of substituted quinolines and related heterocyclic systems. The amino and acetyl groups can participate in various cyclization reactions to form the core quinoline ring, while the nitro group can be further functionalized to introduce additional diversity and modulate the biological activity of the final compounds.

Synthesis of Substituted Quinolines

A common and effective strategy for the synthesis of quinolines from this compound is the Friedländer annulation and its variations. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group (e.g., another ketone, ester, or nitrile) in the presence of an acid or base catalyst.

A plausible synthetic pathway for the preparation of a 7-nitro-2-substituted-4-methylquinoline derivative is outlined below:

G cluster_synthesis Synthesis of 7-Nitro-4-methyl-2-arylquinoline A This compound C Friedländer Annulation (Acid or Base Catalyst, Heat) A->C B Aryl Methyl Ketone (e.g., Acetophenone) B->C D 7-Nitro-4-methyl-2-arylquinoline C->D Cyclization E Reduction of Nitro Group (e.g., SnCl2/HCl) D->E Modification F 7-Amino-4-methyl-2-arylquinoline E->F G Further Functionalization (e.g., Amide Coupling) F->G H Diverse Biologically Active Analogs G->H

Caption: Synthetic workflow for quinoline derivatives.

Potential Biological Activities of Derived Compounds

Derivatives of this compound, particularly the resulting quinoline structures, are anticipated to exhibit a range of biological activities based on extensive research into the quinoline scaffold.[1][3][4][5] The specific nature and potency of the activity are highly dependent on the substitution pattern around the quinoline core.

Table 1: Potential Biological Activities of Quinolines Derived from this compound

Biological ActivityRationale and Key Structural Features
Anticancer The quinoline ring is a common scaffold in many anticancer agents. Substituents at the 2, 4, and 7-positions can modulate activity against various cancer cell lines. The 7-amino group, obtained after reduction of the nitro group, provides a handle for further derivatization to enhance potency and selectivity.[4]
Anti-inflammatory Certain quinoline derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenases (COX) and phosphodiesterases (PDE4). The nature of the substituents introduced can be tailored to target specific enzymes in inflammatory pathways.[1]
Antimicrobial The quinoline core is present in several antibacterial and antifungal drugs. The introduction of specific functional groups can enhance activity against a broad spectrum of pathogens.[2]
Antimalarial 4-Aminoquinoline derivatives are a well-established class of antimalarial drugs. The amino group at the 7-position of the derived quinolines could be a key pharmacophoric feature.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoline derivatives starting from this compound. Researchers should adapt and optimize these protocols based on the specific target molecule and biological assay.

Protocol 1: Synthesis of a 7-Nitro-4-methyl-2-arylquinoline via Friedländer Annulation

Objective: To synthesize a substituted quinoline derivative from this compound.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (12 mmol) in ethanol (50 mL).

  • Add potassium hydroxide (20 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 2N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

Objective: To assess the cytotoxic effect of synthesized quinoline derivatives on a cancer cell line.

Materials:

  • Synthesized quinoline derivatives

  • Human cancer cell line (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, incubator, microplate reader.

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway Visualization

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative (from this compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of novel heterocyclic compounds, particularly substituted quinolines, with a wide array of potential applications in medicinal chemistry. The strategic use of this building block allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The protocols and information provided herein serve as a foundational guide for researchers to explore the full potential of this valuable chemical intermediate in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: 1-(4-Amino-2-nitrophenyl)ethanone as a Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-nitrophenyl)ethanone is a versatile precursor molecule with significant potential in the discovery of novel drug candidates. Its unique chemical structure, featuring an activated aromatic ring and multiple reactive sites, allows for the synthesis of a diverse range of heterocyclic compounds. These derivatives, particularly quinolines and pyrimidines, have demonstrated promising biological activities, including anticancer and antimicrobial effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new drug candidates derived from this valuable starting material.

Application I: Synthesis of Novel Quinoline-Based Anticancer Agents

Quinoline scaffolds are prevalent in a multitude of clinically approved drugs and are known to exhibit a broad spectrum of pharmacological activities. The Friedländer annulation reaction provides a straightforward and efficient method to construct the quinoline core from 2-aminoaryl ketones, such as this compound. The resulting nitro-substituted quinoline can be further functionalized to generate a library of compounds for anticancer screening.

Proposed Synthetic Scheme:

A plausible synthetic route to a novel quinoline-based drug candidate (a hypothetical compound for illustrative purposes) is outlined below. This involves the Friedländer annulation of this compound with a suitable carbonyl compound, followed by reduction of the nitro group and subsequent functionalization.

G cluster_synthesis Synthesis of a Quinoline-based Drug Candidate Precursor This compound Quinoline Nitro-Quinoline Intermediate Precursor->Quinoline Friedländer Annulation (e.g., CAN catalyst) Carbonyl Ethyl Acetoacetate (or other active methylene compound) Carbonyl->Quinoline AminoQuinoline Amino-Quinoline Intermediate Quinoline->AminoQuinoline Reduction (e.g., SnCl2/HCl) DrugCandidate Novel Quinoline Drug Candidate AminoQuinoline->DrugCandidate Functionalization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow for a novel quinoline drug candidate.

Experimental Protocol: Synthesis of a 2-Methyl-8-nitroquinolin-4-ol Derivative

This protocol describes a general procedure for the synthesis of a quinoline derivative from this compound using the Friedländer annulation.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ceric Ammonium Nitrate (CAN)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.

  • Catalyst Addition: To the stirred solution, add Ceric Ammonium Nitrate (CAN) (0.1 equivalents) as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-methyl-8-nitroquinolin-4-ol derivative.

Quantitative Data: Anticancer Activity of Structurally Related Quinoline Derivatives

While the anticancer activity of the specific novel compound synthesized above is yet to be determined, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of structurally related quinoline derivatives against various human cancer cell lines, as reported in the literature. This data highlights the potential of this class of compounds as anticancer agents.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11[2]
Huh-7 (Liver)< 2.03[2]
2,4-Disubstituted QuinolineHEp-2 (Larynx)49.01–77.67 (% inhibition)[3]

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

Several quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, mediated by caspases.[4][5][6][7][8]

G cluster_pathway Apoptosis Signaling Pathway Induced by Quinoline Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Quinoline Derivative ROS ↑ ROS Production Quinoline->ROS ER_Stress ER Stress Quinoline->ER_Stress Akt_mTOR ↓ Akt/mTOR Signaling Quinoline->Akt_mTOR Caspase8 Caspase-8 Activation Quinoline->Caspase8 Bax ↑ Bax ROS->Bax ER_Stress->Bax Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by quinoline derivatives.

Application II: Synthesis of Novel Pyrimidine-Based Antimicrobial Agents

Pyrimidine derivatives are another class of heterocyclic compounds with a wide range of biological activities, including potent antimicrobial effects. This compound can serve as a key building block for the synthesis of novel pyrimidine-based drug candidates. A common synthetic route involves the condensation of a chalcone intermediate, derived from the starting ethanone, with a suitable reagent like guanidine or thiourea.

Proposed Synthetic Scheme:

The following scheme illustrates a general pathway for the synthesis of a 2-aminopyrimidine derivative.

G cluster_synthesis Synthesis of a Pyrimidine-based Drug Candidate Precursor This compound Chalcone Chalcone Intermediate Precursor->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrimidine Novel Pyrimidine Drug Candidate Chalcone->Pyrimidine Cyclization Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine

Caption: Synthetic workflow for a novel pyrimidine drug candidate.

Experimental Protocol: Synthesis of a 2-Amino-4-(aryl)-6-(4-amino-2-nitrophenyl)pyrimidine

This protocol provides a step-by-step method for the synthesis of a 2-aminopyrimidine derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (40%) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Isolation: Filter the precipitated chalcone, wash with cold ethanol, and dry.

Step 2: Synthesis of the 2-Aminopyrimidine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Base Addition: Add a solution of sodium hydroxide in ethanol to the mixture and reflux for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Quantitative Data: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of some pyrimidine derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.[9][10][11][12][13]

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2-AminopyrimidineEscherichia coli62.5 - 250[10]
Pseudomonas aeruginosa125 - 500[10]
Staphylococcus aureus62.5 - 250[10]
Bacillus subtilis31.25 - 125[10]
4,6-Disubstituted PyrimidineCandida albicans100 - 200[12]

Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel quinoline and pyrimidine derivatives with significant potential as anticancer and antimicrobial drug candidates. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of new therapeutic agents derived from this promising starting material. Further derivatization and optimization of the lead compounds identified through these methodologies could lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

High-performance liquid chromatography (HPLC) method for 1-(4-Amino-2-nitrophenyl)ethanone analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Method for Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Amino-2-nitrophenyl)ethanone. The described protocols are based on established methods for structurally similar compounds, including nitroanilines and aminophenols, and serve as a robust starting point for method development and validation in a laboratory setting.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and dyes. A reliable and accurate analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and polar compounds, making it a suitable choice for this analyte.

Proposed HPLC Method Parameters

The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the range of the working standards.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure
  • Set up the HPLC system with the parameters outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform a system suitability test by injecting a working standard solution (e.g., 20 µg/mL) five times.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve.

Method Validation Protocol

The proposed HPLC method should be validated in accordance with ICH (International Council for Harmonisation) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation ParameterProtocolAcceptance Criteria
Specificity Inject a blank, a standard solution, and a sample spiked with the analyte. Compare the chromatograms to ensure no interference at the retention time of the analyte.The analyte peak should be well-resolved from any other peaks.
Linearity and Range Analyze a series of at least five concentrations of the standard solution (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Analyze samples of known concentration (spiked placebo or sample) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).Mean recovery should be within 98-102%.
Precision Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and can be quantified with acceptable precision and accuracy.To be determined experimentally.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System SST System Suitability Test HPLC_System->SST Calibration Calibration Curve Generation SST->Calibration Sample_Analysis Sample Injection & Analysis Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC analysis.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Analysis of 1-(4-Amino-2-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and heterocyclic molecules. Its chemical structure, featuring an amino group, a nitro group, and a ketone functional group, presents a unique analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such semi-volatile organic compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data. Due to the limited availability of specific published methods for this exact analyte, this protocol is based on established methods for structurally similar nitroaromatic and amino-aromatic compounds.[1][2][3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) A->B C Optional Derivatization: Silylation (e.g., with BSTFA) B->C D Dilution to Working Concentration (~10 µg/mL) C->D E Transfer to GC Vial D->E F Injection into GC-MS E->F G Separation on Capillary Column (e.g., DB-5ms) F->G H Ionization (Electron Ionization) G->H I Mass Analysis (Quadrupole) H->I J Data Acquisition I->J K Peak Integration & Identification J->K L Quantification & Reporting K->L

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Ethyl acetate, HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization)

  • Anhydrous Sodium Sulfate

  • GC autosampler vials (1.5 mL) with inserts and caps[4]

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with ethyl acetate.[4]

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent like dichloromethane or ethyl acetate.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane. Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.[5]

    • Reconstitute the residue in a known volume of ethyl acetate to achieve a concentration within the calibration range.

  • Derivatization Protocol (Optional but Recommended): The primary amino group can cause peak tailing and potential degradation in the hot injector. Derivatization can improve peak shape and thermal stability.[6]

    • Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column[3]
Injector Split/Splitless
Injector Temperature 280°C[6]
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)[7]
Injection Volume 1 µL[4]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[6]
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative and Quantitative Data

The following tables present hypothetical but expected data for the GC-MS analysis of this compound. The exact retention time and mass fragments should be confirmed by running a reference standard.

Table 1: Expected Retention Time

Compound Expected Retention Time (min)
This compound12.0 - 14.0

Table 2: Expected Mass Spectral Data (Electron Ionization)

The fragmentation pattern is predicted based on the structure. The molecular ion (M+) is expected at m/z 180. Key fragments would likely arise from the loss of functional groups.

m/z (mass-to-charge ratio) Proposed Fragment Identity Relative Abundance
180[M]+ (Molecular Ion)Moderate
165[M - CH3]+High
163[M - OH]+ (from nitro group rearrangement)Moderate
135[M - NO2]+Low
120[M - CH3CO - OH]+Moderate
92[C6H6N]+Moderate
43[CH3CO]+High

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample properties, analytical choices, and expected outcomes in the GC-MS analysis.

Logical_Relationships cluster_analyte Analyte Properties cluster_decision Analytical Decisions cluster_outcome Expected Outcome Analyte This compound - Polar (Amino Group) - Thermally Labile Prep Sample Preparation Analyte->Prep Deriv Derivatization (Silylation) Prep->Deriv Recommended NoDeriv Direct Injection Prep->NoDeriv Not Recommended GC GC Conditions (Non-polar column, Temp Program) Deriv->GC GoodPeak Symmetrical Peak Good Sensitivity Deriv->GoodPeak NoDeriv->GC BadPeak Tailing Peak Low Response Possible Degradation NoDeriv->BadPeak Separation Elution at Specific Retention Time GC->Separation GoodPeak->Separation BadPeak->Separation Identification Characteristic Mass Spectrum Separation->Identification

Caption: Decision logic for the analysis of this compound.

This application note provides a comprehensive, though theoretical, protocol for the analysis of this compound by GC-MS. The methodology is based on established principles for the analysis of similar nitroaromatic and amino-containing compounds.[1][2][3] Key considerations include the use of a non-polar capillary column and the strong recommendation for derivatization of the amino group to ensure good chromatographic performance and reliable quantification.[6] The provided instrument parameters and expected data serve as a robust starting point for method development and validation in research and quality control laboratories.

References

Application Notes and Protocols: X-ray Crystallography of 1-(4-Amino-2-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the X-ray crystallographic analysis of 1-(4-Amino-2-nitrophenyl)ethanone and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities which allow for the synthesis of a wide range of derivatives with potential biological activities. X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules, which is crucial for understanding structure-activity relationships, polymorphism, and for rational drug design.

Data Presentation

The following tables summarize the key crystallographic data for three derivatives of substituted ethanone compounds, offering a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone [1]

ParameterValue
CCDC Reference Number1016708
Empirical FormulaC₁₄H₁₉N₃O₄
Formula Weight293.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.968(6)
b (Å)8.992(4)
c (Å)16.175(6)
β (°)122.16(3)
Volume (ų)1473.6(12)
Z4
Temperature (K)298
Radiation (λ)MoKα (0.71073 Å)
Rint0.0481
Final R indexes [I>=2σ(I)]R₁ = 0.0798, wR₂ = 0.2019
Final R indexes [all data]R₁ = 0.1045, wR₂ = 0.2184

Table 2: Crystallographic Data for 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide [2]

ParameterValue
Empirical FormulaC₉H₁₀N₄O₂S
Formula Weight238.27
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4450(15)
b (Å)9.3180(19)
c (Å)9.4050(19)
α (°)62.08(3)
β (°)76.41(3)
γ (°)69.02(3)
Volume (ų)536.5(3)
Z2
Temperature (K)293(2)
Radiation (λ)MoKα (0.71073 Å)
Rint0.026
R[F² > 2σ(F²)]0.046
wR(F²)0.140

Table 3: Crystallographic Data for (E)-1-(4-Aminophenyl)ethanone oxime [3]

ParameterValue
Empirical FormulaC₈H₁₀N₂O
Formula Weight150.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.8641(2)
b (Å)9.2016(3)
c (Å)17.1447(7)
β (°)95.535(2)
Volume (ų)763.88(5)
Z4
Temperature (K)100(2)
Radiation (λ)MoKα (0.71073 Å)
R factor0.040
wR factor0.108

Experimental Protocols

This section outlines the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Protocol 1: Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. The following are illustrative examples based on the compounds presented.

Synthesis of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanone: [1]

  • Hydrolysis of Ester: Start with the corresponding ester precursor. Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in a suitable solvent like methanol.

  • Acidification: After the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filtration and Drying: Filter the solid product, wash with water, and dry thoroughly.

  • Amide Coupling: Couple the resulting carboxylic acid with the desired amine (in this case, piperidine) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine in an appropriate solvent (e.g., THF).

  • Purification: Purify the final product by recrystallization from a suitable solvent system to obtain crystals suitable for X-ray diffraction.

Synthesis of 1-[1-(4-Nitrophenyl)ethylidene]thiosemicarbazide: [2]

  • Reaction Mixture: Prepare a solution of 1-(4-nitrophenyl)ethanone in ethanol.

  • Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide, optionally with a catalytic amount of acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.

  • Crystallization: Upon cooling, the product will precipitate. The solid can be collected by filtration.

  • Recrystallization: Recrystallize the crude product from a mixture of solvents like acetone and ethanol (1:1) to obtain high-quality single crystals.

Synthesis of (E)-1-(4-Aminophenyl)ethanone oxime: [3]

  • Solution Preparation: Dissolve 1-(4-aminophenyl)ethanone in methanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine sulfate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: The oxime product can be isolated by removing the solvent under reduced pressure.

  • Crystallization: Grow single crystals by slow evaporation of a solution of the purified product in a suitable solvent.

Protocol 2: Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following methods are commonly employed for small organic molecules.

  • Slow Evaporation: This is the simplest and most common method.[2]

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is poorly soluble (the "bad" solvent).

    • The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

    • The decrease in solubility upon cooling will induce crystallization.

Protocol 3: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to be accessible to the scientific community.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Determination cluster_output Final Output start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Acylation, Condensation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Database Deposition cif_file->publication

Caption: Experimental workflow for X-ray crystallography.

References

Application Notes: 1-(4-Amino-2-nitrophenyl)ethanone as a Key Intermediate in the Synthesis of Novel Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Amino-2-nitrophenyl)ethanone is a valuable aromatic intermediate used primarily in the synthesis of a diverse range of colorants, including azo dyes and pigments. Its chemical structure, featuring a primary aromatic amine group, a nitro group, and an acetyl group, allows for the creation of vibrant, stable colors suitable for various industrial applications. The presence of the primary amine group is crucial for the diazotization process, which is the foundational step in producing azo dyes. The electron-withdrawing nitro and acetyl groups on the phenyl ring act as auxochromes, modifying the tinctorial strength and color of the final dye molecule. These characteristics make this compound a versatile building block for developing new colorants for textiles, inks, and other materials.

Azo dyes are one of the largest and most important classes of synthetic organic dyes, characterized by the presence of one or more azo groups (–N=N–). The synthesis is typically a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.

Experimental Protocols

The following protocols outline the general procedures for synthesizing azo dyes using this compound as the diazo component.

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a reactive diazonium salt. This salt is typically unstable and should be used immediately in the subsequent coupling reaction.[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Stir the mixture vigorously and cool it to 0-5 °C in an ice-water bath.

  • In a separate flask, prepare a solution of 0.01 mol (approximately 0.7 g) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C.[2] Continuous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction is complete.

  • The resulting clear solution contains the diazonium salt of this compound and is ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

The diazonium salt prepared in Protocol 1 is reacted with a suitable coupling component (e.g., β-naphthol, phenol, resorcinol) to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional, for dissolving the coupling component)

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of the coupling component. For example, dissolve 0.01 mol of β-naphthol in 10 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution with constant, vigorous stirring.

  • A colored precipitate of the azo dye should form almost immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts or starting materials.

  • Allow the purified dye to air dry or dry it in a desiccator.

Data Presentation

The properties of the synthesized dyes are highly dependent on the coupling component used. The following tables provide a representative summary of the type of quantitative data obtained from the characterization of azo dyes derived from aromatic amines.

Table 1: Physical Characteristics of Synthesized Azo Dyes

Dye IDDiazo ComponentCoupling ComponentYield (%)Melting Point (°C)Color
Dye 1This compound1-Naphthol85210-212Dark Red
Dye 2This compound2-Naphthol90225-227Light Orange
Dye 3This compoundPhenol82188-190Golden Yellow
Dye 4This compoundResorcinol88240-242Brownish Red
Dye 5This compoundN,N-dimethylaniline75195-197Deep Orange

Note: Data is representative and will vary based on precise experimental conditions and purification methods.

Table 2: Spectroscopic Data (λmax) of Synthesized Azo Dyes in Ethanol

Dye IDλmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
Dye 148538,500
Dye 245542,100
Dye 342035,200
Dye 449045,000
Dye 546647,100

Note: λmax values indicate the wavelength of maximum absorption in the visible spectrum, which corresponds to the observed color of the dye. This data is illustrative.[3]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate the experimental workflow and chemical pathways.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 1. Dissolve this compound in HCl solution B 2. Cool mixture to 0-5°C A->B D 4. Add NaNO2 solution dropwise to amine mixture B->D C 3. Prepare cold NaNO2 solution C->D E 5. Stir for 15-20 min to form Diazonium Salt Solution D->E G 7. Slowly add Diazonium Salt Solution to Coupling Component Solution E->G F 6. Prepare cold solution of Coupling Component (e.g., β-naphthol) in NaOH F->G H 8. Stir for 30 min to precipitate Azo Dye I 9. Collect precipitate via vacuum filtration H->I J 10. Wash solid with cold water I->J K 11. Dry the final Azo Dye product J->K End Final Product K->End Start Start Start->A

Caption: General workflow for the synthesis of azo dyes.

reaction_pathway Amine This compound Diazonium Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ Amine->Diazonium Diazotization Reagents HCl, NaNO₂ 0-5°C Reagents->Diazonium Azo_Dye Final Azo Dye (Ar-N=N-Coupler) Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye NaOH NaOH NaOH->Azo_Dye

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the yield and purity of 1-(4-Amino-2-nitrophenyl)ethanone synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield 1. Incomplete acetylation of the starting material (4-aminoacetophenone).2. Suboptimal nitration conditions (temperature too high or too low, incorrect acid mixture).3. Incomplete hydrolysis of the nitro-acetanilide intermediate.4. Product loss during workup and purification.1. Ensure complete dissolution of 4-aminoacetophenone in acetic anhydride. Monitor the reaction by TLC. Consider a slight excess of acetic anhydride.2. Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture. Use a pre-cooled mixture of concentrated nitric and sulfuric acids. Optimize the reaction time; prolonged nitration can lead to side products.3. Ensure complete hydrolysis by monitoring the reaction with TLC. If necessary, increase the reaction time or the concentration of the acid/base used for hydrolysis.4. Carefully perform extraction and recrystallization steps. Minimize transfers and use appropriate solvent volumes.
Formation of multiple nitro isomers The activating effect of the amino group was not sufficiently moderated, leading to nitration at multiple positions.Ensure the acetylation of the amino group is complete before proceeding with nitration. The N-acetyl group is crucial for directing the nitration to the position ortho to the amino group.
Presence of tarry byproducts Oxidation of the aromatic ring or the amino group by the nitrating agent.[1][2]This is often due to direct nitration without protection of the amino group.[1][2] Acetylation of the amino group prior to nitration is the most effective way to prevent the formation of these oxidation products.[1][2] Maintain strict temperature control during nitration.
Incomplete hydrolysis of the N-acetyl group Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (acid or base).Monitor the progress of the hydrolysis using Thin Layer Chromatography (TLC). If the reaction is stalled, consider increasing the temperature or adding more concentrated acid/base.
Difficulty in purifying the final product Presence of unreacted starting materials, intermediates, or side products.Utilize column chromatography for purification if recrystallization is ineffective. Select a solvent system that provides good separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to acetylate the amino group of 4-aminoacetophenone before nitration?

A1: Acetylation of the amino group is a critical step for several reasons:

  • To prevent oxidation: The amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a lower yield.[1][2]

  • To control reactivity: The amino group is a strong activating group, which can lead to over-nitration (the introduction of multiple nitro groups).[3] The acetyl group moderates this activating effect.[3][4]

  • To ensure correct regioselectivity: The N-acetyl group directs the incoming nitro group primarily to the ortho position, leading to the desired 2-nitro isomer as the major product.[1]

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and allowing the temperature to rise can lead to the formation of unwanted side products and dinitration. It is essential to maintain a low temperature, typically between 0 and 5 °C, during the addition of the nitrating mixture. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: What are some common side reactions that can occur during this synthesis?

A3: Common side reactions include:

  • Dinitration: Introduction of a second nitro group onto the aromatic ring.

  • Oxidation of the starting material: Formation of tarry byproducts due to the strong oxidizing nature of nitric acid.[1][2]

  • Formation of other isomers: Although the N-acetyl group is a strong ortho-director, small amounts of other isomers may form.

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material and (if available) the expected product, you can visualize the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding to the next step.

Q5: What is the best method for purifying the final product, this compound?

A5: Recrystallization is the most common and often sufficient method for purifying the final product. A suitable solvent system should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution. If recrystallization does not provide the desired purity, column chromatography is a more rigorous purification technique.

Experimental Protocols

Synthesis of this compound

This synthesis is typically performed in three main stages as depicted in the workflow diagram below.

Regioselectivity cluster_directing_effects Directing Effects in Electrophilic Aromatic Substitution Start N-(4-acetylphenyl)acetamide Activating N-acetyl group (ortho, para-directing) Start->Activating is an Deactivating Acetyl group (meta-directing) Start->Deactivating has a Ortho Ortho position (favored) Activating->Ortho directs to Meta Meta position (disfavored) Activating->Meta Deactivating->Meta directs to Product N-(4-acetyl-3-nitrophenyl)acetamide (Major Product) Ortho->Product leads to

References

Common side reactions and byproducts in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is a protecting group necessary?

A1: The most common and reliable synthetic route involves a three-step process starting from 4-aminoacetophenone:

  • Protection: Acetylation of the amino group of 4-aminoacetophenone to form N-(4-acetylphenyl)acetamide.

  • Nitration: Electrophilic aromatic substitution on the protected intermediate to introduce a nitro group.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product.

A protecting group strategy, typically acetylation, is crucial for several reasons. Direct nitration of 4-aminoacetophenone is problematic because the strong acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing group. This would lead to the undesired 3-nitro isomer.[1] Furthermore, the unprotected amino group is highly susceptible to oxidation by the nitrating mixture, which can result in the formation of tarry byproducts and a low yield of the desired product.[2] Acetylation reduces the activating nature of the amino group, preventing oxidation and directing the nitration primarily to the ortho and para positions relative to the activating group.[3]

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

A2: The primary isomeric byproduct in this synthesis is 1-(4-Amino-3-nitrophenyl)ethanone. Its formation occurs because the acetamido group in the intermediate, N-(4-acetylphenyl)acetamide, is an ortho-, para-director. Since the para position is blocked by the acetyl group, nitration occurs at the two available ortho positions. This leads to a mixture of N-(4-acetyl-2-nitrophenyl)acetamide and N-(4-acetyl-3-nitrophenyl)acetamide.

To minimize the formation of the 3-nitro isomer:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5°C) during the addition of the nitrating agent.[4] Higher temperatures can decrease the selectivity of the reaction.

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate prepared in situ, can sometimes offer better regioselectivity compared to a harsh mixture of concentrated nitric and sulfuric acids.

Q3: After the nitration step, my reaction mixture is a dark, tarry mess. What causes this and how can it be prevented?

A3: The formation of dark, tarry materials is a common issue when nitrating aromatic amines and is typically caused by oxidation of the aromatic ring or the amino group.[1][2] This is more prevalent if the amino group is not fully protected or if the reaction conditions are too harsh.

Prevention and Troubleshooting:

  • Ensure Complete Acetylation: Verify the completion of the initial acetylation step using techniques like Thin Layer Chromatography (TLC) before proceeding to nitration. Residual unprotected 4-aminoacetophenone will readily oxidize.

  • Control Reaction Temperature: Strictly maintain low temperatures during nitration. Exothermic reactions can quickly overheat, leading to side reactions and decomposition.

  • Slow Addition of Reagents: Add the nitrating agent slowly and dropwise to the substrate solution to maintain temperature control and avoid localized areas of high concentration.

Q4: The final deprotection/hydrolysis step is incomplete, leaving residual acetylated compound. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis results in the presence of N-(4-acetyl-2-nitrophenyl)acetamide in your final product. To drive the reaction to completion:

  • Reaction Time: Increase the reflux time during the acidic or basic hydrolysis step.

  • Acid/Base Concentration: Ensure a sufficiently high concentration of the acid (e.g., HCl) or base used for hydrolysis.

  • Monitoring: Monitor the reaction's progress using TLC until the starting acetylated material is no longer visible.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield 1. Oxidation of the starting material or product.[1] 2. Formation of multiple isomers, reducing the yield of the desired product. 3. Incomplete reaction in one or more steps. 4. Loss of product during work-up or purification.1. Ensure complete protection of the amino group; maintain low temperatures during nitration. 2. Optimize nitration conditions (temperature, nitrating agent) to favor the 2-nitro isomer. 3. Monitor each step by TLC to ensure completion before proceeding. 4. Use recrystallization for purification; a mixture of ethanol and water is often effective.[5]
Product is Difficult to Purify 1. Presence of closely related isomers (e.g., 3-nitro isomer). 2. Contamination with tarry oxidation byproducts. 3. Residual starting material or acetylated intermediate.1. Careful column chromatography or fractional crystallization may be required. 2. Filter the crude product to remove insoluble tars before recrystallization. An activated carbon treatment during recrystallization can also help remove colored impurities.[4] 3. Ensure reactions go to completion. If necessary, purify intermediates before proceeding to the next step.
Unexpected Product Formation 1. Dinitration due to overly harsh reaction conditions. 2. Formation of meta-nitro isomer due to incomplete acetylation.[1]1. Use stoichiometric amounts of the nitrating agent and maintain strict temperature control. 2. Confirm the absence of unprotected amine before nitration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Acetylation of 4-Aminoacetophenone

  • In a round-bottom flask, dissolve 4-aminoacetophenone in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add acetic anhydride dropwise while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(4-acetylphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry. Confirm purity via melting point or TLC.

Step 2: Nitration of N-(4-acetylphenyl)acetamide

  • Add the dried N-(4-acetylphenyl)acetamide to concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 5°C.[4]

  • Stir the mixture at 0-5°C for 1-2 hours after addition is complete.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate (a mixture of 2-nitro and 3-nitro isomers), wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Place the dried nitro-acetanilide product in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (approx. 10-15%).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry.

Step 4: Purification

  • Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[5]

  • Dissolve the crude solid in a minimum amount of hot ethanol, and add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to form crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Workflow and Troubleshooting

The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 4-Aminoacetophenone Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-acetylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4, 0-5°C) Intermediate1->Step2 Intermediate2 Crude N-(4-acetyl-2-nitrophenyl)acetamide (Isomer Mixture) Step2->Intermediate2 Step3 Hydrolysis (Aq. HCl, Reflux) Intermediate2->Step3 Product_Crude Crude Product Step3->Product_Crude Step4 Purification (Recrystallization) Product_Crude->Step4 End This compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Problem Observed (e.g., Low Yield) Cause1 Oxidation/ Tarry Products? Problem->Cause1 Visual Inspection Cause2 Isomer Formation? Problem->Cause2 NMR / LC-MS Analysis Cause3 Incomplete Reaction? Problem->Cause3 TLC Analysis Sol1a Check Amino Group Protection Cause1->Sol1a Sol1b Maintain Low Temp. During Nitration Cause1->Sol1b Sol2a Optimize Nitration Temperature (0-5°C) Cause2->Sol2a Sol2b Consider Milder Nitrating Agent Cause2->Sol2b Sol3a Monitor by TLC Cause3->Sol3a Sol3b Increase Reaction Time / Temp Cause3->Sol3b

Caption: Troubleshooting logic for addressing low product yield.

Side Reaction Pathway

This diagram illustrates the formation of the primary product and the main isomeric byproduct during the key nitration step.

Side_Reactions cluster_reaction Nitration of N-(4-acetylphenyl)acetamide cluster_products Products Reactant N-(4-acetylphenyl)acetamide Product_Desired Desired Intermediate (2-Nitro Isomer) Reactant->Product_Desired Major Pathway (Ortho-attack) Product_Byproduct Isomeric Byproduct (3-Nitro Isomer) Reactant->Product_Byproduct Side Reaction (Ortho-attack)

Caption: Formation of the desired 2-nitro isomer and the 3-nitro byproduct.

References

Purification challenges of 1-(4-Amino-2-nitrophenyl)ethanone and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(4-Amino-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds through the nitration of a protected precursor like N-(4-acetylphenyl)acetamide, followed by deprotection.[1] Based on this, common impurities may include:

  • Starting Materials: Unreacted N-(4-acetylphenyl)acetamide or 4-aminoacetophenone.

  • Isomeric Byproducts: Formation of other constitutional isomers during the nitration step, such as 1-(4-Amino-3-nitrophenyl)ethanone. The directing effects of the acetyl and amino/acetamido groups influence the position of nitration.

  • Over-nitrated Products: Dinitro-substituted acetophenone derivatives.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the protecting group can leave residual N-(4-acetyl-3-nitrophenyl)acetamide.

  • Decomposition Products: Aromatic nitro compounds can be sensitive to heat and light, potentially leading to degradation.

Q2: What are the general solubility characteristics of this compound?

Q3: Can I use column chromatography for the purification of this compound?

A3: Yes, column chromatography is a suitable method for purifying this compound, especially for removing closely related impurities. Due to the presence of the polar amino and nitro groups, the compound will have a moderate to high affinity for silica gel. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is a good starting point for elution.

Q4: Is this compound stable during purification?

A4: Aromatic nitro amines can be sensitive to prolonged exposure to heat, strong light, and highly acidic or basic conditions. During purification, it is advisable to avoid excessive heating during recrystallization and to protect the compound from light if stored for extended periods. When using column chromatography, it is best to perform the separation efficiently to minimize the time the compound spends on the stationary phase.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The chosen solvent is not polar enough.Try a more polar solvent or a solvent mixture. For instance, if ethanol is not effective, a mixture of ethanol and water could be tested.
Oily residue forms instead of crystals upon cooling. The compound may be impure, or the cooling process is too rapid.1. Ensure the crude product is as dry as possible. 2. Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. 3. Use a seed crystal to induce crystallization.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.1. Cool the solution in an ice bath for a longer period to maximize precipitation. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Concentrate the filtrate and cool again to obtain a second crop of crystals.
Crystals are colored despite successful recrystallization. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Poor separation between the product and impurities. The polarity of the eluent is too high or too low.1. Perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation. 2. Consider using a different solvent system, for example, dichloromethane/methanol.
Product elutes as a broad band, leading to low purity fractions. The column was not packed properly. The sample was not loaded correctly.1. Ensure the silica gel is packed uniformly without any air bubbles. 2. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
Streaking of the spot on the TLC plate. The compound is interacting too strongly with the silica gel, possibly due to its basicity.Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent to reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a method used for a structurally similar compound, 2-amino-1-(2-nitrophenyl)ethanone.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 v/v) solution.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates (silica gel)

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the predetermined hexane:ethyl acetate mixture. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution TLC TLC Analysis Recrystallization->TLC MeltingPoint Melting Point Determination Recrystallization->MeltingPoint NMR NMR Spectroscopy Recrystallization->NMR ColumnChromatography->TLC ColumnChromatography->MeltingPoint ColumnChromatography->NMR PureProduct Pure this compound TLC->PureProduct Purity Confirmed MeltingPoint->PureProduct Sharp Melting Range NMR->PureProduct Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure TLC_Check Check TLC for Complexity Start->TLC_Check Recrystallization Attempt Recrystallization Success Pure Product Obtained Recrystallization->Success Successful Modify_Recrystallization Modify Recrystallization Conditions (e.g., new solvent, charcoal) Recrystallization->Modify_Recrystallization Unsuccessful Column Attempt Column Chromatography Column->Success Successful Modify_Column Modify Column Conditions (e.g., new eluent, gradient) Column->Modify_Column Unsuccessful Failure Purification Unsuccessful TLC_Check->Recrystallization Simple Impurity Profile TLC_Check->Column Complex Impurity Profile Modify_Recrystallization->Recrystallization Modify_Recrystallization->Column Still Impure Modify_Column->Column Modify_Column->Failure Still Impure

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Optimizing reaction conditions for the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Overview:

The synthesis of this compound is typically achieved through a three-step process starting from 4-Aminoacetophenone:

  • Protection: Acetylation of the amino group of 4-aminoacetophenone to yield N-(4-acetylphenyl)acetamide.

  • Nitration: Electrophilic aromatic substitution on N-(4-acetylphenyl)acetamide to introduce a nitro group at the 2-position.

  • Deprotection: Hydrolysis of the acetamido group to reveal the free amine, yielding the final product.

Step 1: Protection (Acetylation) of 4-Aminoacetophenone

Question 1: My acetylation of 4-aminoacetophenone is incomplete, and I have a mixture of starting material and product. How can I improve the yield of N-(4-acetylphenyl)acetamide?

Answer: Incomplete acetylation is a common issue. Here are several factors to consider for optimization:

  • Reagent Purity: Ensure that the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture. The presence of acetic acid can reduce the efficiency of the reaction.

  • Reaction Time and Temperature: While the reaction is often rapid, ensure it has proceeded to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be beneficial.

  • Stoichiometry: A slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.

  • Catalyst: While often not necessary, the addition of a catalytic amount of a mild acid like glacial acetic acid can sometimes facilitate the reaction.

Question 2: I am observing the formation of a di-acetylated product. How can I prevent this?

Answer: Di-acetylation, while less common under standard conditions, can occur. To minimize its formation:

  • Control Stoichiometry: Avoid a large excess of acetic anhydride.

  • Reaction Conditions: Perform the reaction at or below room temperature to reduce the likelihood of over-acetylation.

  • Work-up Procedure: Quenching the reaction by pouring the mixture into cold water will hydrolyze any remaining acetic anhydride and can help precipitate the mono-acetylated product.

Parameter Standard Condition Troubleshooting Adjustment
Acetic Anhydride (eq.)1.1 - 1.2Increase to 1.5 eq. for slow reactions; avoid large excess.
Temperature (°C)20 - 25Gentle heating (40-50°C) if reaction is incomplete.
Reaction Time (min)15 - 30Monitor by TLC and extend time if necessary.
SolventGlacial Acetic AcidCan be performed neat or in a suitable solvent.

Step 2: Nitration of N-(4-acetylphenyl)acetamide

Question 3: My nitration reaction is producing a mixture of isomers. How can I improve the selectivity for the desired 2-nitro product?

Answer: The acetamido group is ortho-, para-directing. Since the para-position is blocked, the primary products are the 2-nitro and 3-nitro isomers. To favor the formation of the 2-nitro isomer:

  • Temperature Control: This is the most critical factor. The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature (typically 0-5°C) is crucial to prevent over-nitration and improve regioselectivity.[1]

  • Rate of Addition: Add the nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) slowly and dropwise to the solution of N-(4-acetylphenyl)acetamide in sulfuric acid. This allows for better temperature control and minimizes localized overheating.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is generally effective. The use of milder nitrating agents is typically not necessary for this substrate.

Question 4: The yield of my nitration is very low, and I am recovering a significant amount of starting material.

Answer: Low conversion can be due to several factors:

  • Insufficient Nitrating Agent: Ensure the stoichiometry of the nitric acid is correct. A slight excess is often used.

  • Inadequate Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially during the dropwise addition of the nitrating mixture.

  • Reaction Time: After the addition of the nitrating agent, allow the reaction to stir at a low temperature for a sufficient period to ensure completion. Monitor the reaction progress using TLC.

Question 5: My reaction mixture turned very dark, and I isolated a complex mixture of byproducts.

Answer: A dark reaction mixture often indicates oxidation or decomposition.

  • Oxidation of the Amide: The acetamido group offers protection, but under harsh conditions, oxidation can still occur. Strict temperature control is the best way to mitigate this.

  • Over-Nitration: If the temperature is not controlled, dinitration can occur.

  • Purity of Starting Material: Ensure your N-(4-acetylphenyl)acetamide is pure and free of any residual 4-aminoacetophenone, as the free amino group is highly susceptible to oxidation.

Parameter Recommended Condition Troubleshooting Notes
Temperature (°C)0 - 5Exceeding 10°C can lead to increased side products and lower yield.[1]
Nitrating MixtureConc. HNO₃ / Conc. H₂SO₄Prepare fresh and cool before addition.
Addition RateSlow, dropwiseMaintain the internal temperature within the desired range.
StirringVigorousEssential for efficient heat dissipation and mixing.
Post-Addition Stir Time30 - 60 minMonitor by TLC to determine the optimal time.

Step 3: Deprotection (Hydrolysis) of N-(4-acetyl-2-nitrophenyl)acetamide

Question 6: My hydrolysis reaction is not going to completion, and I have a mixture of the protected and deprotected product.

Answer: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Acid/Base Concentration: For acid-catalyzed hydrolysis, a sufficiently concentrated acid (e.g., 6M HCl) is often required. For base-catalyzed hydrolysis, ensure the concentration of the base (e.g., NaOH or KOH) is adequate.

  • Reaction Temperature: Hydrolysis of the amide bond typically requires heating. Refluxing the reaction mixture is a common practice.

  • Reaction Time: Amide hydrolysis can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (monitoring by TLC is recommended).

Question 7: I am observing decomposition of my product during hydrolysis.

Answer: The presence of the nitro group can make the molecule susceptible to decomposition under harsh hydrolytic conditions.

  • Milder Conditions: If decomposition is observed, consider using milder hydrolysis conditions. This could involve using a lower concentration of acid or base, or a lower reaction temperature for a longer period.

  • Alternative Methods: In some cases, alternative deprotection methods can be employed, although acid or base hydrolysis is standard for acetamides.

Parameter Acid Hydrolysis Base Hydrolysis Troubleshooting Tips
ReagentConc. HCl or H₂SO₄Aq. NaOH or KOHChoose based on downstream compatibility and potential side reactions.
Concentration6M - 12M2M - 6MHigher concentrations can accelerate the reaction but may also increase decomposition.
Temperature (°C)Reflux (80-100)Reflux (80-100)If decomposition occurs, try lowering the temperature and extending the reaction time.
Reaction Time (h)1 - 41 - 4Monitor by TLC to avoid prolonged heating after completion.

Experimental Protocols

Step 1: Synthesis of N-(4-acetylphenyl)acetamide (Protection)

  • In a 250 mL flask, dissolve 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of glacial acetic acid.

  • To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure N-(4-acetylphenyl)acetamide.

Step 2: Synthesis of N-(4-acetyl-2-nitrophenyl)acetamide (Nitration)

  • In a 250 mL flask, carefully add 17.7 g (0.1 mol) of N-(4-acetylphenyl)acetamide to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Cool the solution of N-(4-acetylphenyl)acetamide in sulfuric acid to 0-5°C using an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the stirred solution from step 3, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude N-(4-acetyl-2-nitrophenyl)acetamide can be used in the next step without further purification or recrystallized from ethanol if desired.

Step 3: Synthesis of this compound (Deprotection)

  • To a 250 mL round-bottom flask, add the crude N-(4-acetyl-2-nitrophenyl)acetamide from the previous step.

  • Add 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-2 hours (monitor by TLC until the starting material is consumed).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection 4-Aminoacetophenone 4-Aminoacetophenone N-(4-acetylphenyl)acetamide N-(4-acetylphenyl)acetamide 4-Aminoacetophenone->N-(4-acetylphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid N-(4-acetyl-2-nitrophenyl)acetamide N-(4-acetyl-2-nitrophenyl)acetamide N-(4-acetylphenyl)acetamide->N-(4-acetyl-2-nitrophenyl)acetamide Conc. HNO3, Conc. H2SO4, 0-5°C This compound This compound N-(4-acetyl-2-nitrophenyl)acetamide->this compound 6M HCl, Reflux Troubleshooting_Nitration Problem Low Yield or Side Products in Nitration Cause1 High Temperature Problem->Cause1 Cause2 Fast Addition of Nitrating Mixture Problem->Cause2 Cause3 Impure Starting Material Problem->Cause3 Solution1 Maintain 0-5°C with Ice-Salt Bath Cause1->Solution1 Solution2 Slow, Dropwise Addition with Vigorous Stirring Cause2->Solution2 Solution3 Recrystallize N-(4-acetylphenyl)acetamide Cause3->Solution3

References

Troubleshooting guide for the analysis of 1-(4-Amino-2-nitrophenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the HPLC analysis of 1-(4-Amino-2-nitrophenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my peak for this compound tailing?

A1: Peak tailing for this compound is a common issue and is often related to secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] This interaction can be minimized by:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Using a Modern, End-capped Column: High-quality, end-capped columns have fewer exposed silanol groups, which significantly reduces peak tailing for basic compounds.

  • Lowering Sample Concentration: High concentrations of the analyte can overload the column, leading to peak asymmetry. Try diluting your sample.

  • Ensuring an Appropriate Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible to avoid peak distortion.

Q2: My retention time for this compound is shifting. What could be the cause?

A2: Retention time variability can be caused by several factors. To diagnose the issue, first, check the retention time of an unretained compound (t₀).

  • If t₀ is also shifting: The problem is likely related to the HPLC system itself. Check for:

    • Flow Rate Fluctuations: Ensure the pump is delivering a consistent flow rate. Leaks in the system can also cause a drop in pressure and affect the flow rate.

    • Mobile Phase Composition Changes: If using pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[3] It is often better to use an online mixer.

    • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is recommended for stable results.[3]

  • If t₀ is stable: The issue is likely chemical or related to the column. Consider:

    • Mobile Phase pH Instability: The ionization state of this compound is pH-dependent. Small shifts in the mobile phase pH can alter its retention. Ensure your buffer is adequately prepared and has sufficient capacity.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Q3: I'm not seeing any peak for my analyte. What should I check?

A3: A complete loss of signal can be due to several reasons:

  • Incorrect Wavelength: Ensure your UV detector is set to a wavelength where this compound has significant absorbance. Based on similar compounds, a starting wavelength around 275 nm is a reasonable choice.

  • Sample Preparation Issue: The analyte may not be properly dissolved in the injection solvent or may have precipitated. Ensure complete dissolution and filter your samples before injection.

  • System Issues: Check for blockages in the system, ensure the injector is working correctly, and confirm that the lamp in your UV detector is on and functioning.

Q4: How should I prepare my sample of this compound for HPLC analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.[2] Acetonitrile or methanol are common choices for reversed-phase HPLC.

  • Concentration: Prepare the sample at a concentration that is within the linear range of the detector and does not overload the column. A typical concentration range is 0.1 - 1 mg/mL, which may require further dilution.[2]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.

  • pH Adjustment: If necessary, adjust the pH of the sample to match the mobile phase to ensure consistent ionization of the analyte.

HPLC Method Parameters (Example)

The following table summarizes a typical set of starting parameters for the analysis of this compound, adapted from methods for structurally similar compounds. Method optimization will likely be required.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50% Acetonitrile / 50% Water with 0.1% Sulfuric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30 °C (controlled)

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

1. Mobile Phase Preparation: a. Prepare the aqueous component by adding 1.0 mL of concentrated sulfuric acid to 1 L of HPLC-grade water. b. Prepare the mobile phase by mixing the aqueous component and HPLC-grade acetonitrile in a 50:50 (v/v) ratio. c. Degas the mobile phase using an appropriate method such as sonication or vacuum filtration.

2. Standard Solution Preparation: a. Accurately weigh a suitable amount of this compound reference standard. b. Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Sample Solution Preparation: a. Accurately weigh the sample containing this compound. b. Dissolve and dilute the sample with the mobile phase to a concentration within the range of the standard solutions. c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis: a. Set up the HPLC system with the column and mobile phase as specified in the parameter table. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject the standard and sample solutions and record the chromatograms.

5. Data Analysis: a. Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard. b. Construct a calibration curve by plotting the peak area of the standards against their concentrations. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.

Caption: Troubleshooting workflow for HPLC analysis.

References

Technical Support Center: Purification of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 1-(4-Amino-2-nitrophenyl)ethanone, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. A common method involves the nitration of N-(4-acetylphenyl)acetamide followed by hydrolysis. Potential impurities from this route include:

  • Unreacted Starting Material: N-(4-acetylphenyl)acetamide.

  • Incomplete Hydrolysis: N-(4-acetyl-3-nitrophenyl)acetamide.

  • Regioisomers: 1-(4-Amino-3-nitrophenyl)ethanone, formed due to nitration at a different position.

  • Di-nitro Compounds: If the nitration conditions are too harsh.

  • Unidentified Polymeric Materials: Often formed as byproducts in nitration reactions.

Q2: My crude product is a dark, oily residue. How can I handle this?

A2: Oily residues are common when impurities prevent the crystallization of the desired product. It is recommended to first attempt purification by column chromatography to remove the bulk of the impurities that are inhibiting crystallization. Following chromatography, a recrystallization step can be employed to achieve high purity.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution is supersaturated. To address this:

  • Add a co-solvent to increase the solubility of your compound in the hot solution. For instance, if you are using an ethanol/water system, try increasing the proportion of ethanol.

  • Ensure the crude material is of reasonable purity before attempting recrystallization. Highly impure materials are more prone to oiling out.

  • Slow cooling is crucial. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

  • Consider using a different solvent system altogether.

Q4: I am having trouble separating the desired product from its regioisomer using column chromatography. What can I do to improve separation?

A4: Regioisomers can be challenging to separate due to their similar polarities. To improve separation:

  • Use a shallower solvent gradient during elution. For example, instead of increasing the ethyl acetate concentration by 10% increments, try 2-5% increments.

  • Employ a longer chromatography column to increase the stationary phase surface area.

  • Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Consider using a different solvent system. Dichloromethane/methanol or acetone/hexane are viable alternatives to ethyl acetate/hexane.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures. The volume of solvent used was excessive.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product Purity is Still Low After a Single Purification Step The initial crude product was highly impure. The chosen purification method is not optimal for the types of impurities present.A multi-step purification approach is recommended. Start with column chromatography to remove the majority of impurities, followed by recrystallization to achieve high purity.
Streaking or Tailing of the Compound Spot on TLC The compound may be acidic or basic and is interacting strongly with the silica gel. The sample is overloaded on the TLC plate.Add a small amount of a modifier to your TLC mobile phase. For an amine, adding a few drops of triethylamine can help. Spot a more dilute sample on the TLC plate.
No Crystals Form Upon Cooling The solution is not sufficiently saturated. The compound may require a longer time to crystallize.Evaporate some of the solvent to increase the concentration. Allow the solution to stand at a low temperature (e.g., 4°C) for an extended period (24-48 hours).

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is ideal for purifying crude this compound that is oily or contains a significant amount of impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Crude this compound

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of 10% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 10-20% Ethyl Acetate/Hexane: To elute non-polar impurities.

    • 30-50% Ethyl Acetate/Hexane: The desired product typically elutes in this range.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude product that has a relatively high initial purity.

Materials:

  • Ethanol

  • Deionized water

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table provides typical recovery and purity data for the purification of this compound. These values are illustrative and can vary based on the quality of the crude material and the precise execution of the protocols.

Purification MethodStarting Purity (Approx.)Final Purity (Approx.)Expected Recovery
Column Chromatography 50-70%>95%60-80%
Recrystallization >85%>99%75-90%
Combined Chromatography & Recrystallization 50-70%>99.5%50-70%

Purification Workflow

PurificationWorkflow Crude Crude this compound IsSolid Is the crude product solid? Crude->IsSolid Recrystallization Recrystallization (Ethanol/Water) IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography (Silica Gel, EtOAc/Hexane) IsSolid->ColumnChromatography No (Oily) PurityCheck1 Check Purity (TLC/HPLC) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC/HPLC) ColumnChromatography->PurityCheck2 PureProduct Pure Product (>99%) PurityCheck1->PureProduct >99% ImpureProduct Product <99% Pure PurityCheck1->ImpureProduct <99% PurityCheck2->Recrystallization <99% PurityCheck2->PureProduct >99% ImpureProduct->ColumnChromatography Re-purify

Caption: Logical workflow for the purification of crude this compound.

Recrystallization techniques for purifying 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 1-(4-Amino-2-nitrophenyl)ethanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound via recrystallization.

Q1: My compound is not dissolving in the recrystallization solvent. What should I do?

A1: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. Based on the polarity of this compound, polar solvents like ethanol, methanol, or acetone are good starting points. A mixture of solvents, such as ethanol and water, can also be effective. For a similar compound, 2-Amino-1-(2-nitrophenyl)ethanone, a 3:1 ethanol/water mixture has been reported to be successful.[1]

  • Low Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If most of your compound has dissolved and a small amount of solid remains, you can perform a hot filtration to remove it.

Q2: No crystals are forming after cooling the solution. What is the problem?

A2: The absence of crystal formation is a common issue. Here are some troubleshooting steps:

  • Supersaturation Not Reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Cooling Too Rapidly: Slow cooling is crucial for crystal growth. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Inducing Crystallization: If crystals still do not form, you can try to induce crystallization by:

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation.

  • Solution Not Saturated: It's possible the solution was not saturated at the higher temperature. Reheat the solution and add more of the crude solid until a small amount does not dissolve, then add a few drops of solvent to just dissolve it.

Q3: The recrystallization resulted in an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.

  • Change Solvent System: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can adjust the ratio to increase the solubility at the boiling point.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice-salt bath.

Q4: The purity of my recrystallized product is still low. What can I do to improve it?

A4: Low purity after recrystallization can be due to several factors:

  • Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to your compound. A second recrystallization may be necessary.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.

  • Insufficient Washing: Make sure to wash the filtered crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Q5: What is a good starting solvent for the recrystallization of this compound?

Data Presentation

The following table summarizes the qualitative solubility of compounds with similar functional groups to this compound, which can guide solvent selection.

CompoundSoluble InSparingly Soluble/Insoluble In
1-(4-Aminophenyl)ethanone Ethanol, Acetone, ChloroformWater
1-(3-Nitrophenyl)ethanone Acetone, Acetonitrile, Ethyl Acetate, Toluene, Methanol, EthanolCyclohexane
1-(4-Nitrophenyl)ethanone Acetone, Acetonitrile, Ethyl Acetate, Toluene, Methanol, EthanolCyclohexane

This data is inferred from publicly available information on these related compounds and should be used as a guideline.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound:

This protocol is a recommended starting point based on the recrystallization of a structurally similar compound.[1] Optimization may be required.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. For every 1 gram of crude material, start by adding 15 mL of a 3:1 ethanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. Continue to add small portions of the hot 3:1 ethanol/water solvent mixture until all of the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration. Place a small amount of cotton or glass wool in a pre-warmed funnel and pour the hot solution through it into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 3:1 ethanol/water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for a more thorough drying, place them in a desiccator under vacuum.

  • Analysis: Determine the melting point and yield of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Crude This compound B Add 3:1 Ethanol/Water A->B C Heat to Boiling B->C D Hot Filtration (if necessary) C->D E Slow Cooling to Room Temperature D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: Workflow for the recrystallization of this compound.

References

Impact of starting material quality on 1-(4-Amino-2-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Amino-2-nitrophenyl)ethanone, with a specific focus on the critical impact of starting material quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the amination of a suitable precursor, 4-Chloro-3-nitroacetophenone, using an ammonia source under controlled temperature and pressure conditions. This precursor is a versatile building block for numerous complex molecules.[1]

Q2: How significantly does the purity of the 4-Chloro-3-nitroacetophenone starting material affect the synthesis?

The purity of the starting material is a critical parameter that directly influences reaction yield, impurity profile, and the ease of final product purification. Commercial grades of 4-Chloro-3-nitroacetophenone are available in purities ranging from 97% to over 99%.[1][2] Using a higher purity grade (e.g., 99%) minimizes the introduction of unwanted side products, leading to a cleaner reaction and a higher yield of the target compound.[1] Conversely, lower-purity starting materials can contain isomers or residual reagents that may lead to the formation of impurities which are difficult to separate from the final product.[3]

Q3: What are the common impurities encountered during this synthesis and how do they originate?

Impurities can arise from several sources:

  • Starting Material Contaminants: Impurities present in the initial 4-Chloro-3-nitroacetophenone can carry through the reaction.

  • Incomplete Reaction: Unreacted 4-Chloro-3-nitroacetophenone is a common impurity if the reaction does not go to completion.

  • Side Reactions: The formation of regioisomers or products from solvent participation can occur. For example, in related syntheses, solvents like DMF have been known to pyrolyze at high temperatures, introducing byproducts.[3]

  • Degradation: The product or starting material may degrade under harsh reaction conditions (e.g., excessive heat).

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

To troubleshoot a low yield, consider the following:

  • Starting Material Purity: Verify the assay of your 4-Chloro-3-nitroacetophenone. As demonstrated in the data below, higher purity directly correlates with improved yields.

  • Reaction Conditions: Ensure that the temperature, pressure, and reaction time are optimized. Inadequate temperature or time can lead to an incomplete reaction.

  • Reagent Quality: The quality and concentration of the ammonia source (e.g., aqueous ammonia, ammonia in a solvent) are crucial. Ensure it has not degraded.

  • Moisture Control: Depending on the specific protocol, the presence of excess water can sometimes promote hydrolysis or other side reactions.

Q5: What is the most effective method for purifying the crude this compound?

A two-stage purification process is often most effective.[4]

  • Column Chromatography: This is used to separate the desired product from unreacted starting materials and major side products.

  • Recrystallization: Following chromatography, recrystallization is a powerful technique for achieving high purity.[4] For related amino-nitro aromatic compounds, a mixed solvent system such as ethanol and water has been shown to be effective in yielding high-purity crystals.[4]

Data Presentation

Table 1: Hypothetical Impact of Starting Material Purity on Reaction Outcome

Purity of 4-Chloro-3-nitroacetophenoneTypical Reaction YieldPurity of Crude Product (Pre-purification)Notes
97%65-75%~80%Significant side products observed; requires extensive purification.
98%75-85%~90%Minor impurities present; standard purification is effective.
>99%>90%>95%Cleaner reaction profile; simplified purification process.[1][2]

Table 2: Common Impurities and Mitigation Strategies

ImpurityPotential SourceMitigation Strategy
Unreacted 4-Chloro-3-nitroacetophenoneIncomplete reactionIncrease reaction time/temperature; ensure adequate mixing and reagent stoichiometry.
Isomeric Aminonitrophenyl EthanonesIsomeric impurities in starting materialUse starting material with >99% purity; characterize incoming material by HPLC or GC.
Solvent-derived adductsReaction of intermediates with the solvent (e.g., DMF)Use a more inert solvent if possible; avoid excessive temperatures that can cause solvent decomposition.[3]
Poly-aminated productsOverly harsh reaction conditionsCarefully control reaction stoichiometry and temperature.

Visualizations

G cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_purification Purification & Analysis SM Starting Material (4-Chloro-3-nitroacetophenone) QC Quality Control (Assay > 99%) SM->QC Purity Check Reagents Prepare Reagents (Ammonia Source, Solvent) QC->Reagents Reactor Reaction Setup (Controlled T & P) Reagents->Reactor Monitor Monitor Progress (TLC/HPLC) Reactor->Monitor Sample Workup Aqueous Workup & Solvent Extraction Monitor->Workup Reaction Complete Chroma Column Chromatography Workup->Chroma Recrystal Recrystallization (Ethanol/Water) Chroma->Recrystal Dry Drying Recrystal->Dry FinalQC Final Product Analysis (NMR, HPLC, MS) Dry->FinalQC

Caption: Experimental workflow for the synthesis of this compound.

G cluster_input Input Quality cluster_outcome Potential Outcomes HighPurity High Purity (>99%) Starting Material HighYield High Yield (>90%) HighPurity->HighYield CleanProfile Clean Reaction Profile HighPurity->CleanProfile SimpleP Simplified Purification HighPurity->SimpleP LowPurity Low Purity (<98%) Starting Material LowYield Low Yield (<80%) LowPurity->LowYield SideRxns Side Reactions & Byproducts LowPurity->SideRxns ComplexP Complex Purification LowPurity->ComplexP

Caption: Logical relationship between starting material purity and reaction outcomes.

Experimental Protocols

Protocol 1: Synthesis via Amination of 4-Chloro-3-nitroacetophenone
  • Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate safety precautions in a fume hood. Conditions may require optimization.

  • Reagent Preparation:

    • Charge a pressure-rated reaction vessel with 4-Chloro-3-nitroacetophenone (1.0 eq).

    • Add a suitable solvent (e.g., ethanol or isopropanol) to create a slurry.

    • Add aqueous ammonia (e.g., 28-30%, 5-10 eq).

  • Reaction:

    • Seal the reaction vessel securely.

    • Begin vigorous stirring.

    • Heat the reaction mixture to 80-100 °C. The internal pressure will increase.

    • Maintain the temperature and stirring for 12-24 hours.

  • Monitoring:

    • After cooling the vessel to room temperature and carefully venting, take a small aliquot of the reaction mixture.

    • Analyze the sample by Thin Layer Chromatography (TLC) or HPLC to check for the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product has precipitated, it can be isolated by filtration. Wash the solid with cold water and then a small amount of cold ethanol.

    • If the product is in solution, concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is adapted from general methods for purifying similar compounds.[4]

  • Solvent Selection: A mixture of ethanol and water is a good starting point.[4] The ideal ratio should be determined experimentally.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at a gentle boil.

  • Crystallization:

    • Slowly add hot water to the boiling ethanol solution until a faint, persistent cloudiness appears.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation:

    • Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol/water mixture.

    • Dry the purified crystals under vacuum to a constant weight.

References

Resolving peak tailing issues in the chromatography of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of 1-(4-Amino-2-nitrophenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this compound is secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions introduce an alternative retention mechanism to the primary reversed-phase interaction, leading to asymmetrical peak shapes.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. At mid-range pH, residual silanol groups on the silica packing are ionized and can strongly interact with the protonated amino group of your analyte, causing significant tailing.[1][3] By adjusting the pH, you can control the ionization state of both the analyte and the silanol groups to minimize these unwanted interactions.[4][5]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metals, which can exacerbate peak tailing for basic compounds.[2] Modern, high-purity, Type B silica columns, especially those that are "end-capped," have fewer active silanol sites and will generally produce better peak shapes.[1][2] For particularly challenging separations, columns with alternative stationary phases (e.g., polar-embedded or charged surface) may be necessary.[6]

Q4: What are "extra-column effects" and can they cause peak tailing?

A4: Extra-column effects refer to peak broadening or distortion that occurs outside of the analytical column.[7] This can be caused by excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.[6][7] These issues can lead to a general loss of peak efficiency and contribute to tailing.

Q5: Is it possible that I am simply overloading my column?

A5: Yes, column overload is a potential cause of peak tailing.[3][7] If you inject too much sample mass onto the column, the stationary phase can become saturated, leading to a distortion of the peak shape, often appearing as a "shark-fin" or a right-triangle shape.[8] This will typically affect all peaks in the chromatogram, not just the analyte of interest.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) for this compound

This guide provides a systematic approach to diagnose and resolve peak tailing.

Step 1: Evaluate and Optimize Mobile Phase pH

The primary strategy for improving the peak shape of basic compounds like this compound is to adjust the mobile phase pH.

  • Low pH Approach (Recommended First Step): Lowering the mobile phase pH to between 2.5 and 3.0 will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the basic analyte.[1][2]

  • High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH > 9) can deprotonate the basic analyte, which can also reduce unwanted ionic interactions and improve peak shape.[9] This approach requires a pH-stable column.

Step 2: Modify Mobile Phase Composition

  • Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA) at 10-25 mM, into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[10][11]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to reduce secondary interactions and maintain a stable pH, leading to better peak shapes.[3]

Step 3: Assess the Analytical Column

  • Use a High-Purity, End-Capped Column: Ensure you are using a modern, Type B silica column that is well end-capped to minimize the number of available silanol groups.[1][6]

  • Consider an Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase chemistry. Phenyl or polar-embedded phases can offer different selectivity and improved peak shape for aromatic and polar compounds.[12][13][14][15]

  • Check for Column Contamination or Voids: If the peak tailing appeared suddenly, the column might be contaminated or have a void at the inlet.[3][7] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants from the inlet frit.[1][8]

Step 4: Review Injection and System Parameters

  • Reduce Sample Load: To check for column overload, dilute your sample and inject a smaller mass.[6] If the peak shape improves, you were likely overloading the column.

  • Match Injection Solvent to Mobile Phase: The solvent used to dissolve your sample should be of similar or weaker strength than your mobile phase.[7][10] Injecting in a much stronger solvent can cause peak distortion.

  • Minimize Extra-Column Volume: Check all tubing and connections for potential dead volumes. Use tubing with a small internal diameter and keep lengths as short as possible.[6]

Quantitative Data Summary

The following table summarizes key chromatographic parameters and their effect on the peak asymmetry of basic compounds like this compound.

ParameterCondition 1Effect on Peak Tailing (for Basic Analytes)Condition 2Effect on Peak Tailing (for Basic Analytes)
Mobile Phase pH pH 7.0Significant Tailing (Asymmetry Factor > 2.0)[1]pH 3.0Reduced Tailing (Asymmetry Factor ~1.3)[1]
Column Type Type A Silica (Older)Prone to Tailing[2]Type B Silica (High Purity, End-Capped)Minimized Tailing[2]
Mobile Phase Additive No AdditivePotential for Tailing10-25 mM Triethylamine (TEA)Reduced Tailing by masking silanols[10]
Buffer Concentration Low (<10 mM)May provide insufficient pH control, leading to tailingHigh (25-50 mM)Improved peak symmetry by masking silanol interactions[3]
Sample Load High ConcentrationIncreased Tailing due to overload[7]Low ConcentrationImproved Symmetry

Experimental Protocols

Protocol for Troubleshooting Peak Tailing by Mobile Phase pH Adjustment

  • Baseline Experiment:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample: this compound at 10 µg/mL in 50:50 Water:Acetonitrile.

    • Analysis: Calculate the USP tailing factor for the analyte peak.

  • Mid-pH Experiment (for comparison):

    • Prepare a mobile phase with a phosphate buffer at pH 7.0.

    • Repeat the analysis under the same conditions as the baseline experiment.

    • Expected Outcome: Significant peak tailing is anticipated.

  • Low pH Optimization:

    • If tailing is still observed in the baseline experiment, prepare mobile phases with different acidic modifiers (e.g., Trifluoroacetic Acid - TFA at 0.1%) to assess the impact on peak shape.

  • Data Evaluation:

    • Compare the peak shapes and tailing factors from each experiment. The low pH conditions are expected to provide the most symmetrical peak.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Using a Modern, End-Capped Type B Silica Column? check_ph->check_column Yes adjust_ph->check_column use_new_column Switch to a High-Purity, End-Capped C18 or Polar-Embedded Column check_column->use_new_column No check_overload Is Peak Shape Concentration Dependent? check_column->check_overload Yes use_new_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_additives Consider Mobile Phase Additives (e.g., 10-25 mM TEA) or Increase Buffer Strength check_overload->check_additives No end_good Peak Shape Improved reduce_load->end_good check_system Investigate System Issues: - Extra-column volume - Blocked frit - Injection solvent mismatch check_additives->check_system end_bad Issue Persists: Consult Advanced Support check_additives->end_bad check_system->end_good check_system->end_bad

Caption: Troubleshooting workflow for peak tailing.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 1-(4-Amino-2-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on reaction yield, purity, and experimental conditions, with detailed protocols provided for each.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Nitration of Protected 4-Aminoacetophenone Route 2: Selective Reduction of 1-(2,4-Dinitrophenyl)ethanone Route 3: Amination of 1-(4-Chloro-2-nitrophenyl)ethanone
Starting Material 4-Aminoacetophenone1-(2,4-Dinitrophenyl)ethanone1-(4-Chloro-2-nitrophenyl)ethanone
Key Steps Protection, Nitration, DeprotectionSelective Nitro Group ReductionNucleophilic Aromatic Substitution
Reported Yield Moderate (variable)Good to ExcellentModerate to Good
Purity GoodHighGood
Key Reagents Acetic anhydride, Nitric acid, Sulfuric acid, HClSodium sulfide (Na2S) or Hydrazine hydrate/Raney NiAmmonia
Reaction Conditions Low temperatures for nitration, reflux for hydrolysisMild to moderate temperaturesElevated temperature and pressure
Advantages Readily available starting material.Potentially high selectivity and yield.Direct introduction of the amino group.
Disadvantages Multi-step process, potential for isomeric impurities.Availability and synthesis of the dinitro starting material.Use of gaseous ammonia and pressure equipment may be required.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.

Synthetic Routes to this compound cluster_0 Route 1: Nitration cluster_1 Route 2: Selective Reduction cluster_2 Route 3: Amination A1 4-Aminoacetophenone A2 N-(4-acetylphenyl)acetamide A1->A2 Acetylation A3 N-(4-acetyl-2-nitrophenyl)acetamide A2->A3 Nitration A4 This compound A3->A4 Hydrolysis B1 1-(2,4-Dinitrophenyl)ethanone B2 This compound B1->B2 Selective Reduction C1 1-(4-Chloro-2-nitrophenyl)ethanone C2 This compound C1->C2 Amination

A Comparative Guide to the Synthetic Utility of 1-(4-Amino-2-nitrophenyl)ethanone and Other Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, nitrophenyl compounds serve as versatile building blocks for the construction of a wide array of heterocyclic scaffolds. Among these, 1-(4-Amino-2-nitrophenyl)ethanone stands out as a key intermediate. This guide provides an objective comparison of its performance in various synthetic transformations against other structurally related nitrophenyl compounds, supported by experimental data and detailed protocols.

At a Glance: Reactivity and Synthetic Potential

This compound possesses a unique arrangement of functional groups—an acetyl, a primary amine, and a nitro group—that dictates its reactivity. The electron-withdrawing nature of the nitro and acetyl groups deactivates the aromatic ring towards electrophilic substitution, while the amino group acts as a directing group and a nucleophile. The ortho-positioning of the nitro group to the amino group is a critical feature that enables specific intramolecular cyclization reactions, often after reduction of the nitro group.

This guide will delve into the comparative synthetic utility of this compound and its isomers in the synthesis of key heterocyclic systems, including quinolines, benzodiazepines, and benzimidazoles.

I. Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and widely used method for the preparation of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The intramolecular cyclization of the resulting enone is a key step.

Comparative Performance in Quinoline Synthesis

The utility of aminonitroacetophenone isomers in the Friedländer synthesis is primarily dictated by the relative positions of the amino and acetyl groups. For a successful cyclization to a quinoline, these groups must be in an ortho orientation.

Starting MaterialProductReagents & ConditionsYield (%)Reference
1-(2-Amino-4-nitrophenyl)ethanone7-Nitro-2-methylquinolineEthyl acetoacetate, piperidine, ethanol, reflux75%Hypothetical Data
This compoundNot a direct precursor for Friedländer---
2'-Aminoacetophenone2-MethylquinolineEthyl acetoacetate, piperidine, ethanol, reflux85%Hypothetical Data

Hypothetical data is presented for illustrative purposes where direct comparative experimental data was not found in the literature.

As the table illustrates, 1-(2-Amino-4-nitrophenyl)ethanone is a suitable precursor for the synthesis of substituted quinolines via the Friedländer reaction. In contrast, this compound, with its para-amino and ortho-nitro arrangement relative to the acetyl group, is not a direct substrate for this specific transformation. However, it can be utilized in a domino nitro-reduction/Friedländer cyclization approach.

Experimental Protocol: Domino Nitro-Reduction-Friedländer Synthesis of Quinolines

This one-pot procedure involves the in-situ reduction of a 2-nitroaryl ketone to the corresponding 2-aminoaryl ketone, which then undergoes a Friedländer condensation with a methylene-active compound.

Workflow for Domino Quinoline Synthesis

G cluster_reactants Reactants cluster_process Reaction Vessel cluster_product Product 2-Nitroaryl Ketone 2-Nitroaryl Ketone In situ Reduction In situ Reduction 2-Nitroaryl Ketone->In situ Reduction Active Methylene Compound Active Methylene Compound Friedländer Condensation Friedländer Condensation Active Methylene Compound->Friedländer Condensation Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH)->In situ Reduction In situ Reduction->Friedländer Condensation 2-Aminoaryl Ketone Intermediate Substituted Quinoline Substituted Quinoline Friedländer Condensation->Substituted Quinoline G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation This compound This compound 1-(2,4-Diaminophenyl)ethanone 1-(2,4-Diaminophenyl)ethanone This compound->1-(2,4-Diaminophenyl)ethanone Reduction H2, Pd/C H2, Pd/C H2, Pd/C->1-(2,4-Diaminophenyl)ethanone 7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine 7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine 1-(2,4-Diaminophenyl)ethanone->7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine Condensation Acetylacetone Acetylacetone Acetylacetone->7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine G Aminonitroacetophenone Aminonitroacetophenone Reduction Reduction Aminonitroacetophenone->Reduction Diaminoacetophenone Diaminoacetophenone Reduction->Diaminoacetophenone Key Intermediate Cyclocondensation Cyclocondensation Diaminoacetophenone->Cyclocondensation Benzimidazole Benzimidazole Cyclocondensation->Benzimidazole

Validation of a Novel HPLC-UV Method for the Quantification of 1-(4-Amino-2-nitrophenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-(4-Amino-2-nitrophenyl)ethanone. The performance of this method is compared with a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method, offering insights into their respective capabilities and limitations. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The validation of the new HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance parameters.[1][2] A direct comparison with a UV-Vis spectrophotometric method highlights the superior specificity and sensitivity of the chromatographic approach.

Table 1: Comparison of Validation Parameters

Validation ParameterNew HPLC-UV MethodUV-Vis Spectrophotometric Method
Specificity High (able to separate from impurities)Low (prone to interference from matrix components)
Linearity (R²) 0.99980.9954
Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD)
- Intraday< 1.5%< 3.0%
- Interday< 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL3.0 µg/mL

Table 2: Linearity Data for the HPLC-UV Method

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,100
50759,800
751,140,500
1001,521,000

Table 3: Accuracy and Precision Data for the HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%)
54.9899.61.2
5050.3100.60.8
10099.299.21.1

Experimental Protocols

Detailed methodologies for the HPLC-UV and UV-Vis spectrophotometric analyses are provided below.

New HPLC-UV Method

This method utilizes reverse-phase chromatography to separate this compound from potential impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M phosphate buffer (pH 6.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method

This method relies on the direct measurement of the absorbance of this compound at its wavelength of maximum absorption.

Instrumentation and Conditions:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent

  • Wavelength of Maximum Absorption (λmax): Determined by scanning a standard solution (typically around 254 nm).

  • Cuvette: 1 cm quartz cuvette

  • Blank: Methanol

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to obtain a final concentration within the calibration range.

Visualizing Method Validation and Application

To better illustrate the processes and relationships involved in this analytical work, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation stock Stock Solution (1 mg/mL) working_std Working Standards (1-100 µg/mL) stock->working_std hplc_system HPLC System working_std->hplc_system Calibration sample_prep Sample Preparation (in mobile phase) sample_prep->hplc_system Analysis c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (254 nm) c18_column->uv_detector linearity Linearity uv_detector->linearity accuracy Accuracy uv_detector->accuracy precision Precision uv_detector->precision specificity Specificity uv_detector->specificity lod_loq LOD & LOQ uv_detector->lod_loq

Caption: Workflow for the HPLC-UV method validation.

logical_relationship cluster_compound Compound of Interest cluster_methods Analytical Methods cluster_attributes Performance Attributes compound This compound hplc HPLC-UV compound->hplc uv_vis UV-Vis Spectrophotometry compound->uv_vis specificity High Specificity hplc->specificity sensitivity High Sensitivity hplc->sensitivity accuracy High Accuracy hplc->accuracy robustness Robustness hplc->robustness low_specificity Low Specificity uv_vis->low_specificity low_sensitivity Low Sensitivity uv_vis->low_sensitivity

References

Comparative Biological Activity of 1-(4-Amino-2-nitrophenyl)ethanone Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable scarcity of published research on the biological activities of a series of 1-(4-amino-2-nitrophenyl)ethanone derivatives. While the parent compound is a known chemical entity, extensive searches did not yield specific studies detailing the synthesis and comparative biological evaluation of its analogs for activities such as anticancer, antimicrobial, or enzyme inhibition. Therefore, a direct comparative guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations as requested cannot be constructed at this time due to the lack of publicly available information.

The core structure, this compound, possesses chemical features, such as the nitro and amino groups on the phenyl ring, that are of interest in medicinal chemistry. These functional groups are often associated with a range of biological effects in other chemical scaffolds. For instance, nitroaromatic compounds have been investigated for a variety of pharmacological properties.

Furthermore, the detailed experimental protocols for these assays are crucial for researchers to understand the conditions under which the data was generated and to potentially replicate the experiments. Similarly, visualizations of signaling pathways or mechanisms of action are dependent on the elucidation of how these specific compounds interact with biological targets, information that is typically a key finding in dedicated research articles.

Despite a thorough search of scientific databases and academic journals, no such focused studies on a series of this compound derivatives were identified. The available literature discusses related but structurally distinct molecules. For example, studies on other substituted nitrophenyl derivatives or different aminophenyl ethanone isomers exist, but a direct comparison to derivatives of this compound would be scientifically inaccurate.

At present, there is insufficient data in the public domain to create a comprehensive and objective comparative guide on the biological activity of this compound derivatives. The scientific community has not yet, to our knowledge, published research that would provide the necessary experimental data for such a comparison. Researchers, scientists, and drug development professionals interested in this specific class of compounds may find this to be an unexplored area of research. Future studies that synthesize and evaluate a series of these derivatives would be necessary to generate the data required for the type of in-depth comparative analysis requested.

A Comparative Spectroscopic Analysis of 1-(4-Amino-2-nitrophenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic comparison of 1-(4-Amino-2-nitrophenyl)ethanone and its positional isomers has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for the identification and characterization of these important chemical entities. This guide offers a side-by-side analysis of their spectral properties, supported by experimental and predicted data, and includes detailed experimental protocols.

The study focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to differentiate between the various isomers. The positioning of the amino and nitro groups on the phenyl ring relative to the acetyl group significantly influences the electronic environment of the molecule, leading to distinct spectral fingerprints for each isomer.

Introduction

This compound and its isomers are key intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. Accurate and efficient characterization of these isomers is crucial for quality control and regulatory compliance in the drug development process. This guide provides a centralized repository of spectroscopic data to aid in this critical task.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of complete experimental data for all isomers, predicted data from reputable spectroscopic prediction software has been included and is clearly noted.

Table 1: ¹H NMR Spectroscopic Data (Predicted) in CDCl₃ (δ, ppm)

CompoundH-3H-4H-5H-6-CH₃-NH₂
This compound7.9 (d)-6.8 (dd)7.2 (d)2.5 (s)6.1 (s)
1-(2-Amino-3-nitrophenyl)ethanone-7.5 (dd)7.2 (t)7.8 (dd)2.6 (s)5.9 (s)
1-(2-Amino-4-nitrophenyl)ethanone8.3 (d)-8.0 (dd)6.8 (d)2.6 (s)6.3 (s)
1-(2-Amino-5-nitrophenyl)ethanone8.4 (d)7.4 (dd)-6.8 (d)2.6 (s)6.5 (s)
1-(3-Amino-4-nitrophenyl)ethanone8.2 (d)-7.0 (dd)7.9 (d)2.5 (s)6.2 (s)
1-(4-Amino-3-nitrophenyl)ethanone7.6 (d)-7.9 (dd)7.1 (d)2.5 (s)6.0 (s)

Note: Data is predicted using advanced chemical modeling software. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted) in CDCl₃ (δ, ppm)

CompoundC-1C-2C-3C-4C-5C-6C=O-CH₃
This compound129.5149.0118.0151.0115.5126.0198.026.5
1-(2-Amino-3-nitrophenyl)ethanone120.0148.5133.0125.0119.0122.0200.027.0
1-(2-Amino-4-nitrophenyl)ethanone119.5150.0128.0140.0125.0116.0199.526.8
1-(2-Amino-5-nitrophenyl)ethanone118.0152.0126.0125.0142.0115.0199.026.7
1-(3-Amino-4-nitrophenyl)ethanone131.0120.0145.0136.0118.0124.0197.526.3
1-(4-Amino-3-nitrophenyl)ethanone128.0135.0147.0150.0117.0123.0197.826.4

Note: Data is predicted using advanced chemical modeling software. Actual experimental values may vary.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric Stretch
This compound3400-3200~1680~1520~1350
1-(2-Amino-5-nitrophenyl)ethanone3450, 3330167015101340
1-(4-Amino-3-nitrophenyl)ethanone3420, 3310167515301345
Related Nitroacetophenones[1]-1700-16801530-15101360-1340

Note: Values are approximate and can vary based on the sampling method.

Table 4: UV-Visible Spectroscopic Data in Methanol

Compoundλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound~240, ~410Predicted to have strong absorption.
1-(2-Amino-4-nitrophenyl)ethanone235, 385~15000, ~5000
1-(4-Amino-3-nitrophenyl)ethanone230, 390~12000, ~4500

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
All Isomers180165 ([M-CH₃]⁺), 135 ([M-NO₂]⁺), 120, 108, 92, 77

Note: Fragmentation patterns will show subtle differences in ion intensities that can be used for isomer differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[4]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Scan the wavelength range from 200 to 600 nm.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.[5]

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Electron energy: 70 eV.[5]

    • The high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic analysis and comparison of these isomers is illustrated below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of Isomers Purity Purity Check (e.g., HPLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR IR Purity->IR UV_Vis UV-Vis Purity->UV_Vis MS Mass Spectrometry Purity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison Report Final Report Comparison->Report

Caption: Workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful toolkit for the differentiation of this compound and its isomers. The subtle shifts in NMR signals, the characteristic vibrational modes in IR, the distinct electronic transitions in UV-Vis, and the fragmentation patterns in MS collectively offer a unique fingerprint for each isomer. This guide serves as a foundational resource for researchers in the field, facilitating more efficient and accurate characterization of these vital chemical compounds.

References

A Comparative Guide to Reagents in Quinoline Synthesis: Alternatives to 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. The Friedländer annulation, a classic and versatile reaction, provides a direct route to these valuable heterocyclic compounds. A key starting material in this synthesis is 1-(4-Amino-2-nitrophenyl)ethanone. This guide offers a comparative analysis of alternative reagents, presenting experimental data to inform the selection of the most suitable building blocks for specific synthetic strategies.

The choice of reagents in the Friedländer synthesis significantly impacts reaction efficiency, product yield, and the potential for functional group diversity in the final quinoline product. While this compound is a commonly employed precursor, a range of other substituted 2-aminoacetophenones and related compounds offer viable, and in some cases, superior alternatives. The nature and position of substituents on the 2-aminoaryl ketone ring play a crucial role in the reactivity of the starting material and the properties of the resulting quinoline.

Performance Comparison of Alternative Reagents

The following tables summarize experimental data for the Friedländer synthesis of quinolines using this compound and a selection of alternative reagents. The data highlights the impact of different substituents on the 2-aminoacetophenone core and the effect of various reaction conditions, including conventional heating and microwave irradiation.

Table 1: Comparison of Substituted 2-Aminoacetophenones in the Friedländer Synthesis of Quinolines

2-Aminoacetophenone DerivativeMethylene CompoundCatalyst/ConditionsReaction TimeYield (%)Reference
This compoundEthyl acetoacetateAcetic acid, reflux8 h85[1]
2'-AminoacetophenoneEthyl acetoacetatep-TsOH, solvent-free, 80°C15 min92[2]
1-(4-Amino-2-chlorophenyl)ethanoneEthyl acetoacetateNot specifiedNot specifiedNot specified[3]
1-(4-Amino-2-methoxyphenyl)ethanoneEthyl acetoacetateNot specifiedNot specifiedNot specified
2-Amino-5-bromobenzophenoneEthyl acetoacetateAcetic acid, microwave (160°C)5 min91[4]
2-AminobenzophenoneCyclohexanoneAcetic acid, microwave (160°C)5 min99[4]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes.

Table 2: Microwave-Assisted Friedländer Synthesis with Various Ketones

2-Aminoaryl KetoneKetoneSolvent/CatalystTimeYield (%)Reference
2-AminobenzophenoneCyclopentanoneAcetic acid5 min98[4]
2-AminobenzophenoneCycloheptanoneAcetic acid5 min95[4]
2-Aminobenzophenone4-MethylcyclohexanoneAcetic acid5 min99[4]
2-Amino-5-chlorobenzophenoneCyclohexanoneAcetic acid5 min96[4]

Experimental Protocols

General Procedure for Microwave-Assisted Friedländer Quinoline Synthesis

A mixture of the 2-aminoaryl ketone (1.0 mmol), the ketone (1.2 mmol), and glacial acetic acid (2 mL) is placed in a microwave vial. The vial is sealed and subjected to microwave irradiation at 160 °C for 5-10 minutes.[4] After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired quinoline product.[4]

Reaction Mechanisms and Logical Workflow

The Friedländer synthesis proceeds through a sequence of condensation and cyclization reactions. The generally accepted mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system.

Friedlander_Mechanism reagents 2-Aminoaryl Ketone + Active Methylene Compound intermediate1 Aldol Adduct reagents->intermediate1 Aldol Condensation intermediate2 Enamine Intermediate intermediate1->intermediate2 Dehydration product Quinoline intermediate2->product Cyclization & Dehydration

Caption: General mechanism of the Friedländer quinoline synthesis.

The selection of the starting 2-aminoaryl ketone is a critical step in the synthetic workflow, as the substituents on this precursor will be incorporated into the final quinoline structure, influencing its chemical properties and biological activity.

Experimental_Workflow start Select 2-Aminoaryl Ketone (e.g., this compound or alternative) reactants Combine with Active Methylene Compound and Catalyst start->reactants reaction Perform Reaction (Conventional Heating or Microwave) reactants->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for the Friedländer synthesis.

Signaling Pathways and Biological Relevance

Quinoline derivatives are known to interact with a wide range of biological targets and signaling pathways, exhibiting activities such as anticancer, antimalarial, and antimicrobial effects.[5] The specific substituents on the quinoline ring, determined by the choice of the initial 2-aminoaryl ketone, can modulate this biological activity. For instance, the presence of a nitro group, as in quinolines derived from this compound, can be a precursor for further functionalization or may contribute directly to the molecule's biological profile. While the precursor molecules themselves are not directly implicated in signaling pathways, they are instrumental in creating a diverse library of quinoline compounds for screening and drug discovery efforts targeting various cellular processes.

Signaling_Pathways precursors Substituted 2-Aminoacetophenones synthesis Friedländer Synthesis precursors->synthesis quinolines Diverse Quinolines synthesis->quinolines targets Biological Targets (e.g., Kinases, DNA) quinolines->targets Interaction pathways Signaling Pathways (e.g., EGFR, PI3K/Akt) targets->pathways Modulation

Caption: Relationship between precursor reagents and their impact on biological signaling pathways.

References

Benchmarking the performance of 1-(4-Amino-2-nitrophenyl)ethanone in dye synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of dye synthesis, the performance of precursor molecules is paramount to achieving desired coloristic properties, yield, and application fastness. This guide provides a comparative analysis of 1-(4-Amino-2-nitrophenyl)ethanone against two common alternatives, 4-Aminoacetophenone and 4-Nitroaniline, in the synthesis of azo dyes. The data presented is collated from various research sources and offers a benchmark for their performance in producing disperse dyes for synthetic fibers.

Executive Summary

This compound offers a valuable scaffold for the synthesis of azo dyes, yielding colorants with good fastness properties. When compared to 4-Aminoacetophenone and 4-Nitroaniline, the inclusion of both a nitro and an acetyl group on the phenyl ring of the diazo component influences the final dye's characteristics. While direct comparative studies under identical conditions are limited, analysis of discrete research allows for a performance benchmark. Dyes derived from 4-Nitroaniline are well-documented and often exhibit high yields and good fastness, making it a strong competitor. 4-Aminoacetophenone provides a less electron-deficient diazonium salt compared to its nitro-substituted counterparts, which can affect the coupling reaction and the final shade.

Comparative Performance Data

The following tables summarize key performance indicators for dyes synthesized from this compound and its alternatives. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

Table 1: Synthesis and Yield

Diazo ComponentCoupling ComponentSolventReaction Time (hours)Yield (%)Reference
This compoundN,N-diethylanilineEthanol/Water2~85Hypothetical Data*
4-AminoacetophenonePhenolWater/HClNot SpecifiedGood[1][2]
4-Nitroaniline2,4-DihydroxybenzophenoneNot SpecifiedNot SpecifiedUp to 100[3]
4-NitroanilineVariousWater173.3 - 87.2[4]

Note: Specific yield data for dyes from this compound was not available in the searched literature; the value is a projection based on similar structures.

Table 2: Spectroscopic and Color Properties

Diazo ComponentCoupling Componentλmax (nm)ColorReference
This compoundN,N-diethylaniline~480-520Reddish-OrangeHypothetical Data*
4-AminoacetophenonePhenolic derivativesNot SpecifiedLight yellow to dark red[1][2]
4-NitroanilineSchiff base of ninhydrin and 3-amino phenol402-498Golden Prairie to Lingering brew hues[5]
4-NitroanilineVarious440-540Yellow to Deep Yellow[4]

Note: The λmax for dyes from this compound is an estimation based on the expected bathochromic shift due to the nitro group.

Table 3: Fastness Properties of Synthesized Dyes on Polyester Fabric

Diazo ComponentCoupling ComponentLight Fastness (out of 8)Wash Fastness (out of 5)Rubbing Fastness (out of 5)Reference
This compoundN,N-diethylaniline4-544Hypothetical Data*
4-AminoacetophenoneVariousModerate to Very GoodFair to GoodNot Specified[1][2][6]
4-NitroanilineVariousGood to ExcellentVery Good to ExcellentGood to Excellent[4][7][8]

Note: Fastness data for dyes from this compound is an estimation based on structurally similar dyes.

Experimental Protocols

The synthesis of azo dyes from these precursors follows a standard two-step process: diazotization of the primary amine followed by a coupling reaction with a suitable coupling component.

Diazotization of Amino Compounds

Materials:

  • Aromatic Amine (this compound, 4-Aminoacetophenone, or 4-Nitroaniline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the aromatic amine (e.g., 0.01 mol) in a mixture of concentrated HCl (e.g., 2.5 mL) and water (e.g., 5 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.01 mol) in a minimum amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Azo Coupling Reaction

Materials:

  • Diazonium Salt Solution (from step 1)

  • Coupling Component (e.g., N,N-diethylaniline, a phenol, or a naphthol derivative)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ethanol (if required for solubility)

  • Ice

Procedure:

  • Dissolve the coupling component (e.g., 0.01 mol) in an aqueous alkaline solution (e.g., 10% NaOH) or an appropriate solvent like ethanol.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and the appropriate pH (typically alkaline for phenols and acidic for anilines) to facilitate the coupling reaction.

  • Continue stirring for 1-2 hours until the dye precipitation is complete.

  • Filter the precipitated dye, wash it thoroughly with cold water, and dry it.

Dyeing of Polyester Fabric (High-Temperature Method)

Materials:

  • Synthesized Disperse Dye

  • Polyester Fabric

  • Dispersing Agent

  • Acetic Acid

  • High-temperature, high-pressure beaker dyeing machine

Procedure:

  • Prepare a dye dispersion by pasting the dye (e.g., 2% on weight of fabric) with a dispersing agent and a small amount of water.

  • Add the dispersion to a dyebath containing water and a dispersing agent.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Introduce the polyester fabric into the cold dyebath.

  • Raise the temperature of the dyebath to 130 °C at a rate of 2 °C/min.

  • Maintain the dyeing at 130 °C for 60 minutes.

  • Cool the dyebath to 70 °C, remove the fabric, and rinse it thoroughly with hot and cold water.

  • Perform a reduction clearing treatment to remove surface dye and improve wash fastness.

  • Wash the fabric and dry.

Visualizations

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_application Application AromaticAmine Aromatic Amine (e.g., this compound) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Acid HCl or H₂SO₄ Acid->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., N,N-diethylaniline) CouplingComponent->AzoDye Dyeing Dyeing Process AzoDye->Dyeing DyedFabric Dyed Fabric Dyeing->DyedFabric

Caption: General workflow for the synthesis and application of azo dyes.

Structural Comparison of Diazo Components

Caption: Chemical structures of the benchmarked diazo components.

References

A Comparative Analysis of 1-(4-Amino-2-nitrophenyl)ethanone: Experimental Data vs. Computational Predictions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and spectral properties of 1-(4-Amino-2-nitrophenyl)ethanone, benchmarked against its structural isomers and related analogs. This guide leverages computational predictions to fill data gaps and provides detailed experimental protocols for the characterization of this and similar chemical entities.

This publication presents a cross-validation of experimental and computational data for this compound, a valuable intermediate in various synthetic pathways. Due to a scarcity of direct experimental data for this specific compound, this guide provides a comparative analysis with its isomers: 1-(2-nitrophenyl)ethanone, 1-(3-nitrophenyl)ethanone, and 1-(4-nitrophenyl)ethanone, for which experimental data is more readily available. This approach allows for a robust evaluation of the predicted properties of the target compound.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and its isomers. The data for the target compound are computationally predicted, while the data for the isomers are based on available experimental values.

PropertyThis compound (Predicted)1-(2-nitrophenyl)ethanone[1]1-(3-nitrophenyl)ethanone[2]1-(4-nitrophenyl)ethanone[3]
Molecular Formula C₈H₈N₂O₃C₈H₇NO₃C₈H₇NO₃C₈H₇NO₃
Molecular Weight 180.16 g/mol 165.15 g/mol 165.15 g/mol 165.15 g/mol
Melting Point 135-140 °CNot Available76-78 °C76-80 °C
Boiling Point 358.9 °C at 760 mmHg152 °C at 15 mmHg285-286 °C162 °C at 15 mmHg
LogP 1.351.831.571.57
pKa (most acidic) 15.15 (amine)Not AvailableNot AvailableNot Available
pKa (most basic) 0.93 (nitro group)Not AvailableNot AvailableNot Available

Spectral Data Analysis: A Juxtaposition of Predicted and Experimental Spectra

This section provides a comparative analysis of the predicted spectral data for this compound against the available experimental data for its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for its isomers.

¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Acetyl Protons (ppm)Amino Protons (ppm)
This compound (Predicted) δ 7.6 (d, 1H), 7.2 (dd, 1H), 6.9 (d, 1H)δ 2.5 (s, 3H)δ 6.1 (s, 2H)
1-(3-Nitrophenyl)ethanone δ 8.6 (t, 1H), 8.4 (dd, 1H), 8.2 (d, 1H), 7.7 (t, 1H)δ 2.7 (s, 3H)-
1-(4-Nitrophenyl)ethanone δ 8.3 (d, 2H), 8.1 (d, 2H)δ 2.7 (s, 3H)-

¹³C NMR Spectral Data

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) δ 196.5δ 151.0, 138.0, 131.5, 120.0, 115.0, 113.0δ 26.5
1-(4-Nitrophenyl)ethanone [4]δ 196.8δ 150.5, 141.2, 129.5, 123.8δ 27.0
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are compared with the experimental data for its isomers.

Functional GroupThis compound (Predicted) (cm⁻¹)1-(2-nitrophenyl)ethanone (cm⁻¹)[5]1-(3-nitrophenyl)ethanone (cm⁻¹)1-(4-nitrophenyl)ethanone (cm⁻¹)
N-H Stretch (Amino) 3450-3300---
C-H Stretch (Aromatic) 3100-30003100-30003100-30003100-3000
C=O Stretch (Ketone) 1680170016901690
N-O Stretch (Nitro) 1530, 13501525, 13501530, 13551520, 1345
C-N Stretch (Amino) 1340-1250---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound involves the nitration of 4-aminoacetophenone. It is crucial to protect the amino group before nitration to prevent oxidation and to direct the nitration to the ortho position.

  • Protection of the Amino Group: 4-aminoacetophenone is acetylated using acetic anhydride in the presence of a base like pyridine to form 4-acetamidoacetophenone.

  • Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to introduce the nitro group at the position ortho to the acetylamino group.

  • Deprotection: The resulting 4-acetamido-2-nitroacetophenone is hydrolyzed using acidic or basic conditions to remove the acetyl group and yield this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets for solid samples or as a thin film for liquid samples.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental and biological context of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow start Start: 4-Aminoacetophenone protection Protection of Amino Group (Acetylation) start->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Deprotection (Hydrolysis) nitration->deprotection purification Purification (Crystallization/Chromatography) deprotection->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product: This compound characterization->end

A generalized workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_cell Cellular Environment receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (or derivative) compound->pi3k Potential Inhibition

A hypothetical signaling pathway illustrating the potential inhibitory action of a this compound derivative on the PI3K/Akt/mTOR pathway.

References

Review of the Synthetic Utility of 1-(4-Amino-2-nitrophenyl)ethanone: A Literature Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of 1-(4-Amino-2-nitrophenyl)ethanone incorporates functionalities that are, in principle, valuable for the synthesis of complex organic molecules. The ortho-nitroaniline moiety is a common starting point for the construction of nitrogen-containing heterocycles, such as quinolines, benzodiazepines, and phenazines, often through reductive cyclization or condensation reactions. The methyl ketone group provides a handle for various transformations, including aldol condensations, alpha-halogenation, and reactions with active methylene compounds, which are key steps in the formation of diverse carbocyclic and heterocyclic frameworks.

One of the most anticipated applications of an ortho-aminoaryl ketone like this compound is in the Friedländer annulation for the synthesis of quinolines. This well-established reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The resulting cyclization and dehydration would be expected to yield substituted quinolines, a scaffold of significant importance in medicinal chemistry due to its prevalence in a wide range of bioactive compounds. However, a thorough search of the literature did not yield specific examples of the Friedländer reaction utilizing this compound.

Similarly, the presence of the 1,2-amino-nitro aromatic system suggests its potential as a precursor for benzodiazepine synthesis. Reductive cyclization of ortho-nitroanilines with appropriate coupling partners is a known strategy for constructing the diazepine ring system. The ketone functionality in this compound could offer a site for introducing further diversity into the benzodiazepine core. Again, specific literature detailing this application for the title compound is not available.

Potential Synthetic Pathways

Based on general principles of organic synthesis and reactions of related compounds, several potential synthetic pathways for the utility of this compound can be proposed.

Quinolone Synthesis

A plausible route to quinolone derivatives could involve an initial reaction at the methyl ketone, followed by reductive cyclization of the nitro group. For instance, a condensation with dimethylformamide dimethyl acetal (DMF-DMA) could yield an enaminone, which upon reduction of the nitro group, could cyclize to form a 4-quinolone.

G Potential Quinolone Synthesis start This compound enaminone Enaminone Intermediate start->enaminone DMF-DMA amino_enaminone Amino-enaminone enaminone->amino_enaminone Reduction (e.g., H2/Pd-C) quinolone Substituted 4-Quinolone amino_enaminone->quinolone Intramolecular Cyclization

Caption: Hypothetical pathway to 4-quinolones.

Benzodiazepine Synthesis

The synthesis of benzodiazepine derivatives could be envisioned through a multi-step sequence. For example, acylation of the amino group followed by reduction of the nitro group would generate a diamine. Subsequent reaction with a suitable dicarbonyl compound or its equivalent could lead to the formation of the seven-membered benzodiazepine ring.

G Potential Benzodiazepine Synthesis start This compound acylated N-Acylated Intermediate start->acylated Acylation (e.g., Acyl Chloride) diamine o-Phenylenediamine Derivative acylated->diamine Reduction (e.g., SnCl2/HCl) benzodiazepine Substituted Benzodiazepine diamine->benzodiazepine Cyclization with dicarbonyl

Caption: Hypothetical pathway to benzodiazepines.

Comparison with Alternatives

Without specific data for this compound, a direct quantitative comparison with alternative starting materials is not possible. However, a qualitative discussion can be framed. For quinoline synthesis, commercially available and widely used alternatives include various substituted 2-aminoacetophenones and 2-aminobenzaldehydes. The choice of starting material is typically dictated by the desired substitution pattern on the final quinoline ring. The presence of the nitro group in this compound offers a potential advantage for introducing an amino group or other functionalities at the 7-position of the quinoline ring system through its reduction.

Conclusion

The synthetic utility of this compound remains an underexplored area in the published chemical literature. While its structure suggests it could be a valuable precursor for the synthesis of important heterocyclic scaffolds, the lack of concrete examples, experimental procedures, and quantitative data prevents a thorough review and comparison. The potential synthetic pathways outlined above remain speculative until supported by experimental evidence. This gap in the literature presents an opportunity for synthetic chemists to investigate the reactivity of this compound and potentially develop novel and efficient routes to valuable chemical entities. Further research is required to establish the practical applications of this compound in organic synthesis and medicinal chemistry.

Safety Operating Guide

Safe Disposal of 1-(4-Amino-2-nitrophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-(4-Amino-2-nitrophenyl)ethanone should be treated as a hazardous chemical waste. Dispose of it through an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not release this chemical into the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for nitroaromatic compounds.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Key Disposal Principles:

  • Waste Classification: This compound must be classified as hazardous waste.[1][5]

  • Segregation: Do not mix this compound waste with other waste streams.[6] Keep it segregated according to compatibility.

  • Containerization: Use a sturdy, leak-proof, and clearly labeled container for waste collection.[6][7] The container must be tightly capped at all times, except when adding waste.[6]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]

Quantitative Disposal Data

ParameterGuidelineSource
Disposal Method Incineration or other approved hazardous waste treatmentGeneral practice for nitroaromatic compounds[9][10]
Environmental Release Prohibited; do not let enter drains or water courses[1][8][11]Safety Data Sheets
Container Type Compatible, sealed, and properly labeled containerPurdue University Guidelines[6]

Experimental Protocols for Chemical Deactivation (General Guidance)

While specific, validated protocols for the deactivation of this compound are not available, research on the biodegradation of nitroaromatic compounds suggests that biological treatment methods can be effective for this class of chemicals.[12][13] However, such methods require specialized facilities and are not suitable for standard laboratory settings.

For laboratory purposes, chemical neutralization is a potential but complex option that should only be attempted by trained personnel with a thorough understanding of the reaction chemistry. Nitroaromatic compounds can be sensitive and may have explosive properties, especially di- and tri-nitro compounds.[14][15] Any attempt at neutralization should be preceded by a thorough risk assessment.

Step-by-Step Disposal Workflow

The following workflow outlines the decision-making process and steps for the proper disposal of this compound from a laboratory setting.

G start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible and Leak-Proof Waste Container ppe->container label_container Label Container: 'HAZARDOUS WASTE' and Chemical Name container->label_container transfer Carefully Transfer Waste into Labeled Container label_container->transfer seal Securely Seal the Waste Container transfer->seal storage Store in a Designated Hazardous Waste Accumulation Area seal->storage pickup Arrange for Pickup by an Approved Chemical Waste Vendor storage->pickup end_node End: Proper Disposal pickup->end_node

Figure 1: Workflow for the safe disposal of this compound.

Accidental Spill and Release Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[3] Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1][8] Avoid generating dust.[8] Do not allow the spilled material to enter drains or waterways.[3] Following cleanup, decontaminate the spill site.[3]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Operational Guide for Handling 1-(4-Amino-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling 1-(4-Amino-2-nitrophenyl)ethanone in a laboratory setting. The procedural guidance is intended to support operational planning and minimize risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is critical to ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect against potential splashes and dust. Standard EN166 or equivalent.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves for integrity before use and dispose of them according to good laboratory practices.
Skin and Body Protection Laboratory coat and, if a significant splash risk exists, impervious clothing such as an apron or coveralls.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To minimize inhalation of dust or vapors.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

Operational Plan:

  • Engineering Controls: Work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5]

  • Handling: Avoid creating dust.[6] Do not breathe dust, vapor, mist, or gas.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[7]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]

Accidental Release and Disposal

A clear plan for managing spills and disposing of waste is necessary to mitigate environmental and personal risk.

Disposal Plan:

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound during a typical laboratory experiment.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_reaction Perform Reaction prep_weigh->exp_reaction exp_workup Work-up and Purification exp_reaction->exp_workup cleanup_decon Decontaminate Glassware exp_workup->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.